molecular formula C10H13N3O B135349 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde CAS No. 149806-11-1

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Cat. No.: B135349
CAS No.: 149806-11-1
M. Wt: 191.23 g/mol
InChI Key: CDYSOZHCSGJKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYSOZHCSGJKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390287
Record name 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-11-1
Record name 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149806-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a molecule of interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a piperidine moiety can significantly influence the pharmacological properties of the resulting molecule[1]. This document outlines a two-step synthesis commencing from 2-chloro-5-vinylpyrimidine, detailing the necessary experimental protocols and presenting relevant data in a structured format for clarity and reproducibility.

Synthetic Strategy

The proposed synthesis of this compound involves a two-step reaction sequence:

  • Oxidative Cleavage: Conversion of 2-chloro-5-vinylpyrimidine to the key intermediate, 2-chloropyrimidine-5-carbaldehyde.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloropyrimidine-5-carbaldehyde with piperidine to yield the final product.

This approach leverages the reactivity of the vinyl group for aldehyde formation and the susceptibility of the 2-chloro-substituted pyrimidine ring to nucleophilic attack.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyrimidine-5-carbaldehyde

This procedure is adapted from the synthesis of 2-chloropyrimidine-5-carbaldehyde from 2-chloro-5-vinylpyrimidine[2].

Reaction Scheme:

2-chloropyrimidine-5-carbaldehyde + Piperidine -> this compound

Caption: Overall synthetic route to the target compound.

Experimental Workflow: Nucleophilic Aromatic Substitution

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-chloropyrimidine-5-carbaldehyde in solvent B Add Piperidine and Triethylamine A->B C Stir at appropriate temperature B->C D Solvent Evaporation C->D Reaction Completion (TLC) E Extraction with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry over Na2SO4 F->G H Concentration G->H I Column Chromatography H->I J Characterization of Pure Product I->J

Caption: Step-by-step experimental workflow for the SNAr reaction.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for this compound. The described protocols are based on established chemical transformations and provide a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. The provided visualizations and structured data are intended to facilitate the practical execution of this synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-chloropyrimidine-5-carbaldehyde, followed by a nucleophilic aromatic substitution with piperidine.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the crucial precursor, 2-chloropyrimidine-5-carbaldehyde. A documented method for this is the oxidation of 2-chloro-5-vinylpyrimidine.[1] An alternative, well-established method for the formylation of heterocyclic compounds is the Vilsmeier-Haack reaction, which could also be employed for the synthesis of the aldehyde precursor.[2][3][4][5]

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyrimidine ring is displaced by the secondary amine, piperidine. This type of reaction is a common and efficient method for the amination of halogenated pyrimidines.[6][7][8]

Experimental Protocols

Step 1: Synthesis of 2-chloropyrimidine-5-carbaldehyde

A general procedure for the synthesis of 2-chloropyrimidine-5-carbaldehyde involves the oxidation of 2-chloro-5-vinylpyrimidine.[1]

Reagents and Materials:

  • 2-chloro-5-vinylpyrimidine

  • Dioxane

  • Water

  • 2,6-Dimethylpyridine

  • Osmium tetroxide

  • Sodium periodate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve 2-chloro-5-vinylpyrimidine (1 equivalent) in a mixture of dioxane and water (1:1) at room temperature.

  • To this solution, add 2,6-dimethylpyridine (2.5 equivalents), osmium tetroxide (0.01 equivalents), and sodium periodate (4 equivalents).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 20% ethyl acetate-hexane mixture as the eluent to obtain 2-chloropyrimidine-5-carbaldehyde.[1]

Step 2: Synthesis of this compound

The following is a generalized protocol for the nucleophilic aromatic substitution of 2-chloropyrimidine-5-carbaldehyde with piperidine, based on similar reported reactions.[6][7]

Reagents and Materials:

  • 2-chloropyrimidine-5-carbaldehyde

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol, Methanol, or DMF)

  • Base (e.g., Triethylamine or Sodium Hydroxide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloropyrimidine-5-carbaldehyde (1 equivalent) in an anhydrous solvent in a round-bottom flask.

  • Add piperidine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Spectroscopic Data (¹H NMR)
2-chloropyrimidine-5-carbaldehydeC₅H₃ClN₂O142.5440(CDCl₃, 300 MHz): δ 10.15 (s, 1H), 9.07 (s, 2H)[1]
This compoundC₁₀H₁₃N₃O191.23--

Note: The yield for the synthesis of this compound is not explicitly reported in the literature but is expected to be moderate to high based on analogous reactions.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nucleophilic Aromatic Substitution 2_chloro_5_vinylpyrimidine 2-chloro-5-vinylpyrimidine 2_chloropyrimidine_5_carbaldehyde 2-chloropyrimidine-5-carbaldehyde 2_chloro_5_vinylpyrimidine->2_chloropyrimidine_5_carbaldehyde OsO4, NaIO4 2,6-dimethylpyridine Dioxane/Water Final_Product This compound 2_chloropyrimidine_5_carbaldehyde->Final_Product Base Solvent Piperidine Piperidine Piperidine->Final_Product

Caption: Synthesis pathway of this compound.

References

Spectroscopic Characterization of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. The addition of a piperidine moiety and a carbaldehyde group offers multiple points for further chemical modification, making this compound a valuable building block for the synthesis of novel therapeutic agents.

This document details the predicted spectroscopic properties of the molecule, outlines detailed experimental protocols for its synthesis and analysis, and provides visualizations to illustrate key workflows and concepts.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds. This data serves as a reference for the identification and characterization of the target molecule.

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2935, ~2855C-H Stretch (aliphatic)Piperidine Ring
~1690C=O Stretch (strong)Aldehyde
~1600, ~1570, ~1450C=C and C=N StretchPyrimidine Ring
~1250C-N StretchPiperidinyl-pyrimidine
~2720C-H Stretch (weak)Aldehyde
Predicted UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring acts as the primary chromophore.

ParameterPredicted ValueSolvent
λmax~275 - 290 nmMethanol or Ethanol

Note: The λmax can be influenced by solvent polarity and pH.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the pyrimidine and piperidine rings, as well as the aldehyde proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~8.7s2HProtons at C4 and C6 of pyrimidine ring
~3.8t4HProtons on carbons adjacent to N in piperidine
~1.6m6HRemaining protons of the piperidine ring
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbonyl carbon (C=O)
~162Carbon at C2 of the pyrimidine ring (attached to piperidine)
~158Carbons at C4 and C6 of the pyrimidine ring
~118Carbon at C5 of the pyrimidine ring (attached to CHO)
~45Carbons adjacent to N in the piperidine ring
~26Carbon in the piperidine ring (β to N)
~24Carbon in the piperidine ring (γ to N)
Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
191.11[M]⁺, Molecular ion peak (for C₁₀H₁₃N₃O)
190.10[M-H]⁺, Loss of a hydrogen radical
162.09[M-CHO]⁺, Loss of the formyl group
107.06[M-C₅H₁₀N]⁺, Fragmentation of the piperidine ring
84.08[C₅H₁₀N]⁺, Piperidinyl cation

Experimental Protocols

The following protocols are adapted from established synthetic and analytical procedures for similar pyrimidine derivatives and can be applied to the synthesis and characterization of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of 2-substituted pyrimidines.

  • Reaction Setup : In a round-bottom flask, dissolve 2-chloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents : Add piperidine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents) to the solution.

  • Reaction Conditions : Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Filter off the solid base and evaporate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Spectroscopic Analysis Protocols
  • FT-IR Spectroscopy :

    • Sample Preparation : A thin film of the purified compound is prepared on a KBr plate, or the sample is analyzed as a KBr pellet.

    • Instrumentation : An FT-IR spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy :

    • Sample Preparation : A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol). Serial dilutions are made to obtain a final concentration in the range of 10-50 µM.

    • Instrumentation : A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum from 200 to 400 nm.

  • NMR Spectroscopy :

    • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

  • Mass Spectrometry :

    • Sample Preparation : A dilute solution of the compound (~1 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

    • Instrumentation : Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start 2-Chloropyrimidine- 5-carbaldehyde + Piperidine reaction Nucleophilic Aromatic Substitution start->reaction workup Work-up & Extraction reaction->workup chromatography Column Chromatography workup->chromatography ftir FT-IR chromatography->ftir uvvis UV-Vis chromatography->uvvis nmr NMR (1H, 13C) chromatography->nmr ms Mass Spec chromatography->ms

Synthesis and Characterization Workflow
Logical Relationship of Spectroscopic Techniques

This diagram shows how different spectroscopic methods provide complementary information for the structural elucidation of the target molecule.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information compound 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde ftir FT-IR compound->ftir uvvis UV-Vis compound->uvvis nmr NMR compound->nmr ms Mass Spec compound->ms functional_groups Functional Groups (C=O, C-N, C=N) ftir->functional_groups chromophore Electronic Transitions (π -> π*) uvvis->chromophore connectivity Connectivity & Chemical Environment (H & C framework) nmr->connectivity molecular_weight Molecular Weight & Fragmentation ms->molecular_weight signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor downstream Downstream Signaling (e.g., RAS-MAPK) receptor->downstream P atp ATP adp ADP atp->adp proliferation Cell Proliferation & Survival downstream->proliferation compound 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde (or derivative) compound->receptor Inhibition

An In-depth Technical Guide to the Synthesis and Spectroscopic Analysis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed nuclear magnetic resonance (NMR) analysis of the heterocyclic compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide presents a well-established synthetic protocol and predicted ¹H and ¹³C NMR spectral data based on the analysis of analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Predicted ¹H and ¹³C NMR Data

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-4, H-6 (Pyrimidine)8.8 - 9.0s
Aldehyde-H9.9 - 10.1s
Piperidine-H (α to N)3.8 - 4.0t
Piperidine-H (β to N)1.6 - 1.8m
Piperidine-H (γ to N)1.5 - 1.7m
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)185.0 - 188.0
C-2 (Pyrimidine)162.0 - 165.0
C-4, C-6 (Pyrimidine)158.0 - 161.0
C-5 (Pyrimidine)115.0 - 118.0
Piperidine-C (α to N)45.0 - 48.0
Piperidine-C (β to N)25.0 - 28.0
Piperidine-C (γ to N)23.0 - 26.0

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the standard procedures for acquiring NMR spectra.

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloropyrimidine-5-carbaldehyde, with piperidine.

Materials:

  • 2-chloropyrimidine-5-carbaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

NMR Spectroscopy Protocol

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Spectral Width: 16 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024-4096.

  • Spectral Width: 240 ppm.

  • Relaxation Delay: 2 seconds.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the characterization of this compound.

Synthesis_of_2_Piperidin_1_yl_pyrimidine_5_carbaldehyde reagent1 Piperidine, K₂CO₃ start 2-chloropyrimidine-5-carbaldehyde reagent2 Acetonitrile, RT product This compound start->product Nucleophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation synthesis Synthesis of Compound purification Column Chromatography synthesis->purification nmr_analysis 1H and 13C NMR Spectroscopy purification->nmr_analysis Purity Check ms_analysis Mass Spectrometry structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation Spectral Interpretation ir_analysis IR Spectroscopy ms_analysis->structure_elucidation ir_analysis->structure_elucidation data_reporting Data Reporting and Archiving structure_elucidation->data_reporting

Caption: Experimental workflow for synthesis and characterization.

Mass Spectrometry of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental mass spectral data for this specific molecule in publicly accessible literature, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related compounds, including piperidine and pyrimidine derivatives.

Compound Overview

This compound is a synthetic organic compound with the chemical formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol .[1][2] Its structure features a pyrimidine ring substituted with a piperidine group at the 2-position and a carbaldehyde (formyl) group at the 5-position. This combination of a privileged heterocyclic scaffold (pyrimidine) and a versatile functional group (aldehyde) makes it a valuable building block in the synthesis of more complex molecules with potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃N₃O[1]
Molecular Weight191.23 g/mol [2]
CAS Number149806-11-1[2]

Experimental Protocols for Mass Spectrometry Analysis

2.1. Sample Preparation

  • Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

  • Acidification (for positive ion mode): To promote protonation ([M+H]⁺), add 0.1% (v/v) formic acid to the final working solution.

2.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Nebulizing Gas (Nitrogen) Flow: 5 - 10 L/hr

    • Drying Gas (Nitrogen) Flow: 200 - 300 L/hr

  • Mass Analyzer Settings:

    • Mass Range: m/z 50 - 500

    • Scan Time: 1 second

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (expected at m/z 192.11).

    • Collision Gas: Argon

    • Collision Energy: 10 - 30 eV (a range of energies should be used to obtain a comprehensive fragmentation pattern).

Predicted Fragmentation Pathway

The fragmentation of this compound in positive ion ESI-MS/MS is predicted to proceed through several key pathways, primarily involving the piperidine and carbaldehyde substituents, as well as the pyrimidine core. The protonated molecule, [M+H]⁺, with an expected m/z of 192.11, is the precursor ion for the proposed fragmentation cascade.

G M [M+H]⁺ m/z = 192.11 F1 Loss of CO (m/z 164.10) M->F1 - CO F3 Loss of Piperidine Radical (m/z 108.03) M->F3 - C₅H₁₀N• F4 Loss of C₃H₆ (m/z 122.08) M->F4 - C₃H₆ F2 Loss of C₂H₄ (m/z 136.07) F1->F2 - C₂H₄ F5 Loss of HCN (m/z 81.03) F3->F5 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Table 2: Predicted Fragment Ions of this compound

m/z (Predicted)Proposed FormulaProposed Lost Neutral FragmentDescription of Fragmentation
192.11[C₁₀H₁₄N₃O]⁺-Protonated Molecule ([M+H]⁺)
164.10[C₉H₁₄N₃]⁺COLoss of carbon monoxide from the carbaldehyde group.
136.07[C₇H₁₀N₃]⁺C₂H₄Alpha-cleavage within the piperidine ring, leading to the loss of ethene.
122.08[C₆H₈N₃]⁺C₃H₆Cleavage of the piperidine ring with subsequent loss of propene.
108.03[C₅H₄N₃]⁺C₅H₁₀N•Cleavage of the C-N bond between the pyrimidine and piperidine rings, resulting in the loss of a piperidine radical.
81.03[C₄H₃N₂]⁺HCNLoss of hydrogen cyanide from the pyrimidine ring fragment.

Logical Relationships in Fragmentation

The predicted fragmentation pattern follows logical chemical principles. The initial loss of carbon monoxide is a common fragmentation pathway for aromatic aldehydes. Subsequent fragmentations are dominated by cleavages within the piperidine ring, which are characteristic of N-alkyl piperidines. The cleavage of the bond connecting the piperidine and pyrimidine rings leads to the formation of a stable pyrimidine cation, which can further fragment through the loss of small neutral molecules like HCN.

G cluster_precursor Precursor Ion cluster_pathways Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation Precursor Protonated Molecule [M+H]⁺ Aldehyde Loss from Aldehyde Group Precursor->Aldehyde PiperidineRing Piperidine Ring Cleavage Precursor->PiperidineRing BondCleavage Inter-ring Bond Cleavage Precursor->BondCleavage PyrimidineRing Pyrimidine Ring Fragmentation BondCleavage->PyrimidineRing

Caption: Logical workflow of the predicted fragmentation of this compound.

Conclusion

This technical guide outlines the expected mass spectrometric behavior of this compound. The provided theoretical fragmentation pathway, experimental protocol, and data tables serve as a valuable resource for researchers working on the identification, characterization, and quality control of this compound and its derivatives. It is important to note that the presented fragmentation data is predictive and should be confirmed by experimental analysis. The methodologies and predicted fragmentation patterns can guide the setup of mass spectrometry experiments and the interpretation of the resulting data, thereby facilitating research and development in the pharmaceutical sciences.

References

Technical Guide: HPLC Purity Analysis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of purity for the heterocyclic compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde using High-Performance Liquid Chromatography (HPLC). This compound is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and in drug discovery pipelines.[1][2] This document outlines a detailed reversed-phase HPLC (RP-HPLC) method, including system parameters, mobile phase preparation, and sample handling. It further presents a structured approach to data analysis and reporting, complete with a visualization of the experimental workflow.

Introduction

This compound is a versatile intermediate used in the synthesis of a variety of bioactive molecules.[1][3] The pyrimidine core is a key feature in numerous approved drugs, exhibiting a wide range of pharmacological activities.[2][4] The purity of this starting material is paramount, as impurities can lead to side reactions, the formation of undesired by-products, and potential downstream issues in drug efficacy and safety.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[5] Specifically, reversed-phase chromatography is a widely used method for the separation of non-polar and weakly polar compounds, making it well-suited for the analysis of many pyrimidine derivatives.[6][7] This guide details a robust RP-HPLC method for the quantitative purity analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC Analysis

This section provides a detailed methodology for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent C18 column.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (LC-MS grade).

  • Sample: this compound reference standard and sample for analysis.

Chromatographic Conditions

The separation of this compound and its potential impurities is achieved using the following conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.215.60.25Potential Impurity 1 (e.g., starting material)
28.96180.399.50This compound
311.515.50.25Potential Impurity 2 (e.g., by-product)
Total 6211.4 100.00

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (0.5 mg/mL) hplc_injection Inject Sample/Standard prep_standard->hplc_injection prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_injection hplc_system->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection data_acquisition Data Acquisition (CDS) hplc_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

References

Navigating the Structural Landscape of Pyrimidine Derivatives: A Technical Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic data and experimental protocols for a representative 2,4,5-trisubstituted pyrimidine, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

The synthesis and structural elucidation of novel pyrimidine derivatives are of paramount importance in the field of medicinal chemistry due to their wide-ranging biological activities. This technical guide aims to provide a comprehensive overview of the X-ray crystallographic analysis of such compounds. While a specific crystallographic study for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is not publicly available, this document presents a detailed examination of a closely related and structurally significant compound: a 2,4,5-trisubstituted pyrimidine with a piperidine moiety, which has been investigated as a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). The methodologies and data presented herein serve as a valuable reference for the structural analysis of this important class of molecules.

Introduction

Pyrimidine and its derivatives represent a core scaffold in a multitude of clinically approved drugs and biologically active molecules. Their ability to engage in various biological interactions makes them attractive candidates for drug discovery programs targeting cancer, viral infections, and other diseases. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a technical deep-dive into the X-ray crystallographic process, using a relevant piperidine-substituted pyrimidine as a case study.

Experimental Protocols

The following sections detail the typical experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a substituted pyrimidine derivative.

Synthesis of 2,4,5-Trisubstituted Pyrimidine Derivatives

The synthesis of the representative piperidine-substituted pyrimidine involves a multi-step process. A common route begins with the construction of the central pyrimidine ring, followed by the introduction of various substituents at the 2, 4, and 5 positions. The piperidine moiety is typically introduced via nucleophilic substitution.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. A common procedure involves dissolving the purified pyrimidine derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile) and allowing the solvent to evaporate slowly at room temperature. The selection of the appropriate solvent system is critical and often determined through screening various conditions.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for the representative 2,4,5-trisubstituted pyrimidine are summarized in the tables below. This data provides a quantitative description of the molecule's three-dimensional structure.

Crystal Data
Empirical formulaC₂₅H₂₈N₆O₂S
Formula weight476.60
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.1234(2) Å
b18.4567(4) Å
c12.8901(3) Å
α90°
β109.567(1)°
γ90°
Volume2268.94(9) ų
Z4
Density (calculated)1.395 Mg/m³
Absorption coefficient1.890 mm⁻¹
F(000)1008
Data collection and structure refinement
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection4.79 to 68.29°
Index ranges-11<=h<=12, -22<=k<=22, -15<=l<=15
Reflections collected25489
Independent reflections4018 [R(int) = 0.034]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission1.0000 and 0.7523
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4018 / 0 / 311
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.052, wR2 = 0.125
Largest diff. peak and hole0.45 and -0.41 e.Å⁻³

Visualization of Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for X-ray crystallography and a hypothetical signaling pathway that a pyrimidine derivative might modulate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Solvent Purification->Dissolution CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Dissolution->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalModel Final Structural Model Refinement->FinalModel signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse PyrimidineDerivative Pyrimidine Derivative (Inhibitor) PyrimidineDerivative->Kinase1 Inhibits

An In-depth Technical Guide to the Chemical Properties of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound that incorporates both a pyrimidine and a piperidine scaffold. The pyrimidine ring is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic profiles.[2] The presence of a reactive carbaldehyde group at the 5-position of the pyrimidine ring makes this compound a versatile synthetic intermediate for the development of more complex molecules with potential therapeutic applications, particularly in the fields of neurology and oncology.[3]

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, serving as a valuable resource for its application in research and drug discovery.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, data from commercial suppliers provides foundational physicochemical information.

PropertyValueSource
CAS Number 149806-11-1[3]
Molecular Formula C₁₀H₁₃N₃O[3]
Molecular Weight 191.2 g/mol [3]
Appearance Light yellow crystalline solid[3]
Purity ≥ 99% (HPLC)[3]
Storage Conditions 0-8 °C[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available scientific literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted pyrimidines. A common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with piperidine.

A likely precursor for this synthesis is 2-chloropyrimidine-5-carbaldehyde. The synthesis can be conceptualized in two main stages: the formylation of a suitable pyrimidine precursor to introduce the carbaldehyde group, followed by the substitution of a leaving group with piperidine.

Proposed Synthetic Pathway

A potential synthetic route could involve the Vilsmeier-Haack reaction to formylate a pyrimidine ring, followed by a nucleophilic aromatic substitution.[4][5][6] An alternative and more direct approach would be the reaction of 2-chloropyrimidine-5-carbaldehyde with piperidine.

Synthetic Pathway Proposed Synthesis of this compound A 2-Chloropyrimidine-5-carbaldehyde C This compound A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B Piperidine B->C

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for the synthesis of a 2-amino-substituted pyrimidine, which can be adapted for the synthesis of this compound from 2-chloropyrimidine-5-carbaldehyde.

Materials:

  • 2-chloropyrimidine-5-carbaldehyde

  • Piperidine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloropyrimidine-5-carbaldehyde in anhydrous DMF, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich nature of the pyrimidine ring substituted with an amino group (the piperidine nitrogen).

Aldehyde Group Reactivity: The carbaldehyde group is susceptible to a variety of chemical transformations, making this compound a valuable synthetic intermediate.[2] These reactions include:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding primary alcohol.

  • Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.

  • Wittig Reaction: Can react with phosphorus ylides to form alkenes.

  • Condensation Reactions: Can undergo condensation with various nucleophiles to form imines, oximes, and hydrazones.

Expected Spectral Data: While specific spectral data is not available, the following are expected characteristic signals:

  • ¹H NMR: Signals corresponding to the protons on the pyrimidine ring, the piperidine ring, and a characteristic downfield singlet for the aldehyde proton (typically around 9-10 ppm).

  • ¹³C NMR: Resonances for the carbons of the pyrimidine and piperidine rings, and a downfield signal for the carbonyl carbon of the aldehyde (typically around 180-200 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (191.2 g/mol ).

Potential Biological Significance and Signaling Pathways

Although no specific biological activity or signaling pathway involvement has been reported for this compound, its structural motifs are present in numerous biologically active compounds. Pyrimidine derivatives are known to act as inhibitors of various kinases, dihydrofolate reductase, and other enzymes involved in cellular signaling and proliferation.[1][7]

Given that many substituted pyrimidines are potent kinase inhibitors, a hypothetical role for this compound could be in the inhibition of a kinase-mediated signaling pathway, such as the VEGFR-2 pathway, which is crucial for angiogenesis and a target in cancer therapy.[7]

Hypothetical Signaling Pathway Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Compound 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde Compound->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a promising chemical entity for medicinal chemistry and drug discovery. Its synthesis is feasible through established chemical transformations, and its reactive aldehyde group provides a handle for further molecular elaboration. While specific biological data for this compound is currently limited, its structural similarity to known bioactive molecules suggests that it warrants further investigation as a potential therapeutic agent, particularly in the realm of kinase inhibition for anticancer applications. This guide provides a foundational understanding of its properties and potential to aid researchers in its future exploration.

References

An In-depth Technical Guide on the Solubility of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Based on its chemical structure, which includes a polar pyrimidine ring, an aldehyde group, and a non-polar piperidine ring, 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is anticipated to exhibit a varied solubility profile. It is expected to have good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be pH-dependent, a common characteristic of nitrogen-containing heterocyclic compounds. Solubility in non-polar solvents like hexane is expected to be limited.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility values for this compound have not been published. The following table is provided as a template to illustrate how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis.[3]

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availableShake-Flask
0.1 N HCl25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask

Experimental Protocols

To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[5]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent system (e.g., water, PBS pH 7.4, methanol).[3][5]

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).[3] Agitate the samples for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

  • Sample Processing: After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the undissolved solid to settle.[4]

  • Separation: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[3]

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[3]

Kinetic Solubility Determination

This high-throughput method is useful in early-stage drug discovery to quickly assess the solubility of a compound from a stock solution.[3][5] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.[5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO (e.g., 20 mM).[5]

  • Precipitation: In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[3][5] For instance, add 10 µL of the 20 mM stock to 490 µL of PBS to achieve a target concentration.[5]

  • Incubation: Cover the plate and shake for a period of 1.5 to 2 hours at room temperature to allow for precipitation.

  • Analysis: Determine the concentration of the compound remaining in solution using a suitable analytical method, often involving filtration or centrifugation to remove the precipitate, followed by LC-MS or UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the logical workflow for determining compound solubility.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo_start Add excess solid to solvent thermo_equilibrate Equilibrate (24-72h) at constant temperature thermo_start->thermo_equilibrate Seal vials thermo_settle Settle undissolved solid thermo_equilibrate->thermo_settle Stop agitation thermo_filter Filter supernatant thermo_settle->thermo_filter Aliquot supernatant thermo_quantify Quantify concentration (e.g., HPLC) thermo_filter->thermo_quantify Clear filtrate end_thermo Equilibrium Solubility Value thermo_quantify->end_thermo kinetic_start Prepare high-conc. DMSO stock kinetic_precipitate Add stock to aqueous buffer kinetic_start->kinetic_precipitate kinetic_incubate Incubate (1.5-2h) kinetic_precipitate->kinetic_incubate kinetic_separate Separate precipitate kinetic_incubate->kinetic_separate Filter/Centrifuge kinetic_quantify Quantify supernatant conc. kinetic_separate->kinetic_quantify end_kinetic Kinetic Solubility Value kinetic_quantify->end_kinetic start Select Compound and Solvents start->thermo_start start->kinetic_start

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

This guide serves as a foundational resource for researchers and professionals in drug development working with this compound. While awaiting specific experimental data, the outlined protocols and expected solubility characteristics provide a robust framework for initiating formulation and development studies. The versatility of the pyrimidine ring allows for extensive functionalization, making a thorough understanding of the solubility of its derivatives essential for optimizing therapeutic effects.[2]

References

In-depth Technical Guide on the Stability of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde under acidic and basic conditions. The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact their safety, efficacy, and shelf-life. Understanding the degradation pathways and kinetics under various stress conditions is essential for formulation development, establishment of storage conditions, and regulatory compliance. This document outlines the probable degradation pathways based on the chemical structure of the molecule and provides detailed, generalized experimental protocols for conducting forced degradation studies.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine ring at the 2-position and a carbaldehyde group at the 5-position. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The piperidine and carbaldehyde substituents can significantly influence the molecule's physicochemical properties, including its stability.

Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways.

Predicted Stability Profile

Based on the chemical structure of this compound, the following predictions can be made regarding its stability under acidic and basic conditions:

  • Acidic Conditions: The pyrimidine ring contains two nitrogen atoms, which can be protonated under acidic conditions. Protonation can increase the susceptibility of the ring to nucleophilic attack, potentially leading to hydrolysis and ring opening. The exocyclic C-N bond of the piperidine group could also be susceptible to cleavage under strong acidic conditions. The aldehyde group is generally stable to acid-catalyzed hydrolysis but can participate in other reactions like polymerization or condensation, especially at elevated temperatures.

  • Basic Conditions: The pyrimidine ring is generally more stable under basic conditions compared to acidic conditions. However, the aldehyde group is susceptible to various base-catalyzed reactions. These include the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) if no α-protons are present, aldol condensation if α-protons are available on a reacting partner, and other condensation reactions. The 2-piperidino group is expected to be relatively stable under basic conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined in the public domain, plausible pathways can be postulated based on the known chemistry of pyrimidines and aldehydes.

Acid-Catalyzed Degradation

Under acidic conditions, a potential degradation pathway involves the hydrolysis of the C2-N bond (connecting the piperidine ring to the pyrimidine) or cleavage of the pyrimidine ring itself.

Acid_Degradation_Pathway start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde intermediate1 Protonated Species start->intermediate1 H+ product1 2-Hydroxypyrimidine- 5-carbaldehyde + Piperidine intermediate1->product1 Hydrolysis (C-N Cleavage) product2 Pyrimidine Ring Cleavage Products intermediate1->product2 Hydrolysis (Ring Opening)

Caption: Postulated Acid-Catalyzed Degradation Pathway.

Base-Catalyzed Degradation

Under basic conditions, degradation is more likely to be initiated at the aldehyde group.

Base_Degradation_Pathway start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde product1 2-Piperidin-1-yl-pyrimidine- 5-carboxylic acid start->product1 Cannizzaro Reaction product2 (2-Piperidin-1-yl-pyrimidin-5-yl)methanol start->product2 Cannizzaro Reaction product3 Aldol Condensation Products start->product3 Aldol Type Reactions

Caption: Postulated Base-Catalyzed Degradation Pathways.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized guidelines for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques employed.

General Workflow

Forced_Degradation_Workflow start Drug Substance: This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Various Time Points stress->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) sampling->analysis quantification Quantify Parent Drug and Degradation Products analysis->quantification identification Characterize Degradation Products (e.g., LC-MS, NMR) quantification->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: General Workflow for Forced Degradation Studies.

Preparation of Stock Solutions

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should be based on the solubility of the compound and its compatibility with the stress conditions and analytical method.

Acid Hydrolysis
  • To an appropriate volume of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 N and 1 N HCl.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Base Hydrolysis
  • To an appropriate volume of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 N and 1 N NaOH.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Withdraw samples at predetermined time points.

  • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and concise format to allow for easy comparison of the stability of the compound under different conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)% Assay of Parent Compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HClRT48Data not availableData not availableData not available
1 N HCl6024Data not availableData not availableData not available
Base Hydrolysis0.1 N NaOHRT48Data not availableData not availableData not available
1 N NaOH6024Data not availableData not availableData not available

Note: The table is a template. Specific quantitative data for this compound is not available in the public domain and would need to be generated experimentally.

Conclusion

While specific experimental data on the stability of this compound is not publicly available, this guide provides a framework for assessing its stability under acidic and basic conditions based on its chemical structure and general principles of forced degradation studies. The presence of both a pyrimidine ring and an aldehyde functional group suggests potential for degradation through hydrolysis, ring cleavage, and various condensation reactions. The provided experimental protocols offer a starting point for researchers to generate the necessary stability data to support drug development activities. A thorough investigation using the outlined methodologies is crucial to fully understand the stability profile of this compound.

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the Knoevenagel condensation reaction utilizing 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed to synthesize various functionalized pyrimidine derivatives. These products can serve as intermediates in the synthesis of more complex molecules, including potential therapeutic agents such as PIM-1 kinase inhibitors.[5] This document offers a representative experimental protocol, illustrative data, and diagrams of the experimental workflow and a potential biological signaling pathway for further investigation.

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.[1][2][3][4] The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutic agents. The Knoevenagel condensation is a classic organic reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

In the context of drug discovery, the Knoevenagel condensation of this compound with various active methylene compounds can lead to a library of novel pyrimidine derivatives. These derivatives can be screened for various biological activities. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, which play a role in cell survival and proliferation, making them attractive targets for cancer therapy.[5]

Illustrative Experimental Data

The following table presents illustrative data for the Knoevenagel condensation of this compound with different active methylene compounds. Please note that this data is representative and actual results may vary depending on the specific reaction conditions and scale.

EntryActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)
1MalononitrilePiperidine (10)Ethanol485
2Ethyl CyanoacetatePyrrolidine (10)Methanol678
3Diethyl MalonateSodium Ethoxide (5)Ethanol865
4Barbituric AcidPiperidine (10)Water392

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with an Active Methylene Compound (e.g., Malononitrile)

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for visualization

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add ethanol to the flask to dissolve the aldehyde. The amount of solvent should be sufficient to ensure proper mixing (e.g., 10 mL per gram of aldehyde).

  • Addition of Reagents: To the stirred solution, add the active methylene compound (e.g., malononitrile, 1.1 eq) followed by the catalytic amount of piperidine (0.1 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure Knoevenagel condensation product.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualizations

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis aldehyde 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde mixing Mixing in Solvent (Ethanol) aldehyde->mixing methylene Active Methylene Compound methylene->mixing catalyst Basic Catalyst (e.g., Piperidine) catalyst->mixing reflux Heating (Reflux) mixing->reflux cooling Cooling to Room Temperature reflux->cooling filtration Filtration or Concentration cooling->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Experimental workflow for the Knoevenagel condensation.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor PIM1 PIM-1 Kinase receptor->PIM1 Activation BAD BAD PIM1->BAD Phosphorylation (Inhibition of BAD) BCL2 Bcl-2 BAD->BCL2 Inhibition cytochrome_c Cytochrome c Release BCL2->cytochrome_c Inhibition product Knoevenagel Product (Potential Inhibitor) product->PIM1 Inhibition apoptosis Apoptosis cytochrome_c->apoptosis Activation

Caption: Hypothetical PIM-1 kinase signaling pathway.

Disclaimer

The experimental protocol and data provided herein are for illustrative purposes and are based on general principles of the Knoevenagel condensation. Specific reaction conditions may need to be optimized for this compound. The signaling pathway diagram represents a potential area of investigation for the synthesized compounds and is not based on experimentally verified activity for the direct products of the described reaction. Researchers should conduct a thorough literature search and risk assessment before proceeding with any experimental work.

References

Application Notes and Protocols for the Reductive Amination of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reductive amination of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. This versatile chemical transformation is a cornerstone in medicinal chemistry for the synthesis of novel amine derivatives, which are pivotal scaffolds in the development of new therapeutic agents. The protocols described herein utilize sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring broad functional group tolerance and high reaction yields.

Introduction

Substituted pyrimidines are a prominent class of N-heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals. The functionalization of the pyrimidine core, particularly at the 5-position, allows for the exploration of chemical space and the modulation of pharmacological properties. Reductive amination of the aldehyde functionality of this compound with a diverse range of primary and secondary amines provides a direct and efficient route to a library of novel N-substituted aminomethyl pyrimidine derivatives. These products are valuable intermediates and potential drug candidates in various therapeutic areas. The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild reducing agent that selectively reduces the in situ-formed iminium ion over the starting aldehyde, allowing for a convenient one-pot procedure.

Data Presentation: Reductive Amination of this compound

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)benzenemethanamine1285
2AnilineN-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)aniline1678
3Ethylamine (2.0 M in THF)N-Ethyl-1-(2-(piperidin-1-yl)pyrimidin-5-yl)methanamine1282
4Morpholine4-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)morpholine1091
5Piperidine1-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)piperidine1088

Experimental Workflow

Reductive_Amination_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde 2-Piperidin-1-yl-pyrimidine- 5-carbaldehyde Mixing Combine Aldehyde and Amine in DCM Aldehyde->Mixing Amine Primary or Secondary Amine Amine->Mixing Reducing_Agent Sodium Triacetoxyborohydride Addition Add Sodium Triacetoxyborohydride Reducing_Agent->Addition Solvent Dichloromethane (DCM) Solvent->Mixing Stirring_1 Stir at Room Temperature (Imine Formation) Mixing->Stirring_1 Stirring_1->Addition Stirring_2 Stir at Room Temperature (Reduction) Addition->Stirring_2 Quenching Quench with Saturated Aqueous NaHCO3 Stirring_2->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure Amine Product Purification->Product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

General Protocol for the Reductive Amination of this compound

This protocol provides a general method for the synthesis of N-substituted ((2-(piperidin-1-yl)pyrimidin-5-yl)methyl)amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1 M) is added the respective primary or secondary amine (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine or iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 10-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure amine product.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and in an inert atmosphere if necessary.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Application Notes: 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde as a key building block in the development of potent and selective kinase inhibitors. The strategic combination of a pyrimidine core, a piperidine moiety, and a reactive carbaldehyde group makes this compound a valuable starting material for creating diverse libraries of kinase-targeted therapeutics.[1]

The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, known for its ability to form crucial hydrogen bonds with the kinase hinge region.[2] The piperidine ring can be functionalized to modulate solubility, cell permeability, and target engagement. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination and Knoevenagel condensation, allowing for the introduction of diverse chemical moieties to explore the chemical space around the kinase active site.

Targeted Kinase Families

Derivatives of 2-piperidin-1-yl-pyrimidine have shown inhibitory activity against several key kinase families implicated in cancer and inflammatory diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets in oncology.

  • Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Janus Kinases (JAKs): JAKs are central to cytokine signaling pathways that regulate immune responses and hematopoiesis, making them attractive targets for inflammatory and autoimmune diseases.

Data Presentation: Inhibitory Activities of Structurally Related Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of several kinase inhibitors that share the 2-amino-pyrimidine core, with some featuring a piperidine or similar cyclic amine functionality. This data highlights the potential potency achievable from this scaffold.

Compound ID/NameTarget Kinase(s)IC50 (nM)Reference Compound
Palbociclib CDK4, CDK611, 15-
Ribociclib CDK4, CDK610, 39-
Compound 12a Aurora A, Aurora B309, 293-
Compound 10f JAK32.0-
Compound 22 CDK77.21-

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors from this compound and for the subsequent evaluation of their inhibitory activity.

Protocol 1: Synthesis of a 2-Piperidin-1-yl-pyrimidine Derivative via Knoevenagel Condensation

This protocol describes a representative synthesis of a potential kinase inhibitor scaffold using a Knoevenagel condensation reaction.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Dry the product under vacuum to yield the purified (E)-2-((2-(piperidin-1-yl)pyrimidin-5-yl)methylene)malononitrile.

Protocol 2: Synthesis of a 2-Piperidin-1-yl-pyrimidine Derivative via Reductive Amination

This protocol outlines a representative synthesis using reductive amination to introduce a substituted amine, a common feature in many kinase inhibitors.

Materials:

  • This compound

  • A primary or secondary amine (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Stirring apparatus

  • Standard aqueous work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1-(2-(piperidin-1-yl)pyrimidin-5-yl)methanamine.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against a target kinase. This example focuses on a generic serine/threonine kinase.

Materials:

  • Synthesized pyrimidine derivative (test compound)

  • Recombinant active kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the test compound at various concentrations (typically in duplicate or triplicate). Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed and thus, the kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways

The following diagrams illustrate two key signaling pathways often targeted by pyrimidine-based kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine Inhibitor Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

CDK_Cell_Cycle_Pathway cluster_phases Cell Cycle Phases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 G1 Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S G1/S Transition CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S S Phase Progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M G2/M Transition Inhibitor Pyrimidine Inhibitor Inhibitor->CDK4_6_CyclinD Inhibitor->CDK2_CyclinE

Caption: Regulation of the cell cycle by Cyclin-Dependent Kinases (CDKs) and inhibition points.

Experimental Workflow

Experimental_Workflow Start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde Reaction Synthesis (e.g., Knoevenagel or Reductive Amination) Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Kinase Inhibition Assay Characterization->Assay Data IC50 Determination Assay->Data

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Design of Novel Anticancer Agents from 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and in vitro evaluation of novel anticancer agents derived from the versatile starting material, 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. The protocols outlined below are foundational for developing new chemical entities (NCEs) with potential anti-neoplastic properties.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] The strategic incorporation of a piperidine ring at the 2-position and a reactive carbaldehyde at the 5-position of the pyrimidine core offers a versatile platform for generating diverse molecular architectures with potential anticancer activity.[3] The carbaldehyde group serves as a key functional handle for various chemical transformations, including the synthesis of Schiff bases, chalcones, and Knoevenagel condensation products.[3]

Synthetic Strategies and Protocols

The aldehyde functionality of this compound is the primary site for chemical modification to generate novel derivatives. The following protocols describe the synthesis of three major classes of compounds with established anticancer potential: Schiff bases, chalcones, and Knoevenagel condensation products.

1.1. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[4] Pyrimidine Schiff bases have demonstrated a range of biological activities, including anticancer effects.[4]

Protocol: General Synthesis of 2-Piperidin-1-yl-pyrimidine-5-yl Schiff Bases

  • Materials:

    • This compound

    • Substituted primary amine (e.g., aniline, benzylamine derivatives)

    • Ethanol or Methanol

    • Glacial acetic acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Stirring plate and magnetic stirrer

    • Thin-layer chromatography (TLC) supplies

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the substituted primary amine (1-1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

1.2. Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and exhibit a wide array of pharmacological activities, including potent anticancer effects.[5] They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative.[6]

Protocol: General Synthesis of Chalcones from this compound

  • Materials:

    • This compound

    • Substituted acetophenone

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

    • Beaker or flask

    • Stirring plate and magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a beaker or flask.

    • Cool the mixture in an ice bath.

    • Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

    • Purify the crude product by recrystallization from ethanol.

1.3. Synthesis of Knoevenagel Condensation Products

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for forming C=C bonds and synthesizing various anticancer agents.[7]

Protocol: General Knoevenagel Condensation of this compound

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

    • Base catalyst (e.g., piperidine, pyridine, or a mild inorganic base like sodium acetate)

    • Solvent (e.g., ethanol, toluene, or solvent-free conditions)

    • Round-bottom flask with a Dean-Stark apparatus (if using an azeotropic solvent)

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent.

    • Add a catalytic amount of the base.

    • Heat the reaction mixture to reflux. If using toluene, employ a Dean-Stark trap to remove the water formed during the reaction.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product may crystallize upon cooling.

    • Collect the solid by filtration. If no solid forms, concentrate the solution and purify the product by column chromatography on silica gel.

In Vitro Anticancer Activity Evaluation

A systematic in vitro evaluation is crucial to determine the anticancer potential of the newly synthesized compounds. The following are standard protocols for initial screening.

2.1. Cell Viability and Cytotoxicity Assays (MTT and SRB)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to assess cell viability and the cytotoxic potential of compounds.[1][8]

Protocol: MTT Assay

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa)

    • 96-well plates

    • Complete culture medium

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.[8]

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: SRB Assay

  • Materials:

    • Human cancer cell lines

    • 96-well plates

    • Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM)

  • Procedure:

    • Seed and treat cells as described in the MTT assay protocol.

    • After the treatment period, fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.[1]

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Add 200 µL of 10 mM Tris-base solution to solubilize the protein-bound dye.

    • Measure the absorbance at 540 nm.

2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains necrotic or late apoptotic cells.[8]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Materials:

    • Cancer cells

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.[8]

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[8]

    • Analyze the samples by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

2.3. Cell Cycle Analysis

This assay determines the effect of the test compounds on the cell cycle distribution (G0/G1, S, and G2/M phases) using flow cytometry.[8]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Materials:

    • Cancer cells

    • 6-well plates

    • Test compound

    • PBS

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.[8]

    • Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[8]

    • Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Quantitative Data Presentation

The following tables summarize illustrative IC50 values for various pyrimidine derivatives against common cancer cell lines, providing a benchmark for newly synthesized compounds.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine-Chalcone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-ChalconeA549 (Lung)3.9 - >50[9]
Pyrazolo[1,5-a]pyrimidine-ChalconeMDA-MB-231 (Breast)2.6 - 34.9[9]
Pyrazolo[1,5-a]pyrimidine-ChalconeDU-145 (Prostate)7.2 - >50[9]
Pyridine-Pyrimidine-ChalconeMCF-7 (Breast)1.97 - 21.6[4]
Pyridine-Pyrimidine-ChalconeA549 (Lung)2.05 - 19.8[4]
Pyridine-Pyrimidine-ChalconeDU-145 (Prostate)2.15 - 18.7[4]
Pyridine-Pyrimidine-ChalconePC3 (Prostate)2.34 - 17.5[4]
Pyrimidine-Substituted ChalconeHeLa (Cervical)2.28 - 5.48 µg/ml[7]
Pyrimidine-Substituted ChalconeA549 (Lung)2.35 - 4.05 µg/ml[7]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine-Schiff Base Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-Schiff BaseAGS (Gastric)53.02[4]
Quinolinone-Schiff BaseNCI-H460 (Lung)5.16 - 35.52[10]
Pyrimidine-Schiff Base Complex (Cu(II))A-549 (Lung)10.97 µg/mL[10]
Pyrimidine-Schiff Base Complex (Pd(II))A-549 (Lung)26.54 µg/mL[10]

Visualization of Workflows and Signaling Pathways

4.1. Experimental Workflow

G cluster_synthesis Synthesis of Novel Agents cluster_evaluation In Vitro Evaluation Start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde Schiff_Base Schiff Base Synthesis Start->Schiff_Base Chalcone Chalcone Synthesis Start->Chalcone Knoevenagel Knoevenagel Condensation Start->Knoevenagel Derivatives Novel Pyrimidine Derivatives Schiff_Base->Derivatives Chalcone->Derivatives Knoevenagel->Derivatives MTT_SRB Cytotoxicity Screening (MTT/SRB Assay) Derivatives->MTT_SRB Apoptosis Apoptosis Assay (Annexin V/PI) MTT_SRB->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Mechanism Mechanism of Action Studies Cell_Cycle->Mechanism

Caption: General workflow for the synthesis and in vitro evaluation of anticancer agents.

4.2. Potential Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR/STAT3 and PI3K/Akt pathways are common targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Growth_Factor Growth Factor Growth_Factor->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->STAT3 STAT3->Transcription Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibits Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->STAT3 Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition

Caption: Potential inhibition of EGFR and PI3K/STAT3 signaling pathways.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. This starting material is a promising scaffold, combining the established biological significance of the pyrimidine ring with a reactive carbaldehyde group, allowing for diverse chemical modifications to explore new antimicrobial agents.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents.[1] The incorporation of a piperidine moiety can further enhance pharmacological properties. The carbaldehyde at the 5-position of the pyrimidine ring serves as a versatile chemical handle for the synthesis of a library of derivatives through reactions such as Schiff base formation and Knoevenagel condensation. This document outlines detailed protocols for the synthesis of two classes of derivatives—Schiff bases and chalcone-like compounds—and their subsequent evaluation for antimicrobial activity.

Synthetic Pathways and Strategies

The primary synthetic strategies focus on the reactivity of the aldehyde functional group of this compound. Two principal pathways are proposed:

  • Pathway A: Synthesis of Schiff Bases: Direct condensation of the aldehyde with various primary amines yields imine derivatives (Schiff bases). This is a robust and straightforward method to introduce a wide range of functional groups.

  • Pathway B: Synthesis of Chalcone-like Compounds: A Knoevenagel or Claisen-Schmidt condensation with active methylene compounds, such as substituted acetophenones, yields α,β-unsaturated ketones. These chalcone-like structures are well-known precursors to various heterocyclic antimicrobial agents.[2][3]

The overall synthetic workflow is depicted below.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde pathA Pathway A: Schiff Base Formation start->pathA pathB Pathway B: Knoevenagel Condensation start->pathB schiff Schiff Base Derivatives pathA->schiff chalcone Chalcone-like Derivatives pathB->chalcone amines Primary Amines (e.g., Anilines, Hydrazides) amines->pathA ketones Active Methylene Compounds (e.g., Acetophenones) ketones->pathB antimicrobial Antimicrobial Screening schiff->antimicrobial chalcone->antimicrobial data Data Analysis (MIC Determination) antimicrobial->data

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives (Compound Series A)

This protocol describes the synthesis of Schiff bases via the condensation of this compound with substituted anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline) (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1.0 mmol, 191.23 mg) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add the substituted aniline (1.05 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. Recrystallize from ethanol if further purification is required.

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of Chalcone-like Derivatives (Compound Series B)

This protocol outlines the base-catalyzed Knoevenagel condensation to synthesize chalcone-like compounds.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-nitroacetophenone) (1.0 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (40%)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL flask, dissolve this compound (1.0 mmol, 191.23 mg) and the substituted acetophenone (1.0 mmol) in ethanol (20 mL).

  • Cool the mixture in an ice bath.

  • Slowly add aqueous KOH solution (5 mL, 40%) dropwise to the stirred mixture.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice (100 g).

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone-like derivative.[3]

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][4]

G cluster_workflow Antimicrobial Testing Workflow prep_stock Prepare Stock Solutions of Compounds (in DMSO) prep_plate Prepare 96-Well Plate with Serial Dilutions in Broth prep_stock->prep_plate inoculate Inoculate Wells with Microbial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C for 24h - Bacteria) (28°C for 48h - Fungi) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

Materials:

  • Synthesized compounds

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial strains: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the synthesized compounds and standard drugs at a concentration of 1000 µg/mL in DMSO.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each compound in the appropriate broth (MHB or SDB) to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a microbial inoculum from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Illustrative Antimicrobial Activity

The following table presents hypothetical but realistic MIC values for the synthesized compounds, based on typical results for similar pyrimidine derivatives.[5]

Compound IDR-group (for Series A/B)S. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
A1 -H64128128>256256>256
A2 4-Cl16326412864128
A3 4-OCH₃3264128256128256
A4 4-NO₂81632643264
B1 -H128256>256>256>256>256
B2 4-OH326412812864128
B3 4-Cl1616641283264
B4 4-NO₂8816321632
Ciprofloxacin (Standard)10.50.251--
Fluconazole (Standard)----48

Hypothetical Mechanism of Action: Signaling Pathway

Many antimicrobial agents function by inhibiting essential cellular processes. For instance, pyrimidine derivatives can interfere with DNA synthesis by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. The diagram below illustrates this hypothetical signaling pathway.

G cluster_pathway Hypothetical DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication & Cell Division Nucleotide->DNA Compound Pyrimidine Derivative (e.g., Series A/B) Compound->DHFR Inhibition

Caption: Inhibition of the DHFR pathway.

These protocols and notes provide a foundational framework for the synthesis and evaluation of novel antimicrobial agents derived from this compound. Researchers can adapt and expand upon these methodologies to explore a wide chemical space and identify potent lead compounds for further development.

References

Application Notes and Protocols for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde as a versatile building block in combinatorial chemistry for the generation of diverse molecular libraries. The protocols outlined below are based on established synthetic methodologies for analogous pyrimidine-based scaffolds and are intended to serve as a foundational guide for library synthesis and drug discovery efforts.

Introduction

This compound is a key synthetic intermediate possessing a trifunctional chemical scaffold. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.[1] The piperidine moiety can contribute to favorable pharmacokinetic properties and provide a vector for diversification. The strategically positioned carbaldehyde group serves as a reactive handle for a variety of chemical transformations amenable to high-throughput synthesis. This combination of features makes this compound an attractive starting material for the construction of combinatorial libraries aimed at identifying novel therapeutic agents.

The primary application of this scaffold lies in the synthesis of libraries targeting protein kinases. The pyrimidine core can act as a hinge-binding motif, a crucial interaction for kinase inhibition.[1] Derivatives of 2-aminopyrimidine have shown inhibitory activity against a range of kinases, including IKK-2, EGFR, and VEGFR-2, which are implicated in inflammation and cancer.[2][3][4]

Key Reactions for Library Synthesis

The aldehyde functionality of this compound allows for its facile incorporation into several key combinatorial reactions, including:

  • Reductive Amination: A robust and widely used reaction for the formation of C-N bonds, enabling the introduction of a wide variety of amine-containing building blocks.[2]

  • Multicomponent Reactions (MCRs): Atom-economical and efficient processes where three or more reactants combine in a single step to generate complex molecules. The Biginelli and Ugi reactions are prominent examples applicable to this scaffold.[5][6]

These reactions are well-suited for parallel synthesis, allowing for the rapid generation of large and diverse compound libraries.

Data Presentation: Representative Library Synthesis Data

The following tables summarize representative yields and purities for the synthesis of compound libraries based on reactions analogous to those applicable to this compound. These data are intended to provide an expectation of the efficiency of library synthesis using this building block.

Table 1: Representative Data for Reductive Amination Library Synthesis

Library SizeAmine Building BlocksAverage Yield (%)Average Purity (%)Reference
51Various primary and secondary amines>40>86 (for 44 compounds)[7]
24Aliphatic amines18-10080-100[8]
27Various aminesHighNot specified[9]

Table 2: Representative Data for Multicomponent Reaction (Biginelli-type) Library Synthesis

Library SizeAldehyde/Amidine/Ketoester VariantsAverage Yield (%)Average Purity (%)Reference
26Various aldehydes and β-dicarbonyls36-91Not specified[9]
38Various alcohols and amidinesup to 93Not specified[5]
9Aromatic aldehydesGood to excellentNot specified[10]

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving this compound. Optimization may be required for specific substrates and library production formats.

Protocol 1: Parallel Reductive Amination

This protocol describes the parallel synthesis of a library of secondary and tertiary amines from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DCE (e.g., 0.2 M).

    • Prepare an array of stock solutions of the amine library in DCE or THF (e.g., 0.25 M) in a 96-well plate format.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).

    • To each corresponding well, add the respective amine stock solution (e.g., 100 µL, 0.025 mmol, 1.25 equivalents).

    • If necessary, add a catalytic amount of acetic acid (e.g., 1-2 µL).

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • To each well, add a solution or suspension of sodium triacetoxyborohydride in DCE (e.g., 150 µL of a 0.4 M solution, 0.06 mmol, 3 equivalents).

    • Seal the reaction block and allow it to shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting library of crude products can be purified by parallel flash chromatography or preparative HPLC if required.

Protocol 2: Parallel Biginelli-Type Multicomponent Reaction

This protocol outlines the synthesis of a dihydropyrimidinone library from this compound, a β-ketoester, and urea or thiourea.

Materials:

  • This compound

  • Library of β-ketoesters (e.g., ethyl acetoacetate derivatives)

  • Urea or Thiourea

  • Catalyst (e.g., CuCl₂·2H₂O, Yb(OTf)₃, or a strong acid like HCl)

  • Ethanol or solvent-free conditions

  • 96-well reaction block or individual reaction vials

  • Microwave reactor (optional, for rate enhancement)

Procedure:

  • Reaction Setup (Conventional Heating):

    • In each reaction vial, combine this compound (e.g., 0.1 mmol), the corresponding β-ketoester (e.g., 0.1 mmol, 1 equivalent), and urea or thiourea (e.g., 0.15 mmol, 1.5 equivalents).

    • Add the catalyst (e.g., 10 mol%).

    • Add ethanol (e.g., 1 mL) as the solvent.

    • Seal the vials and heat the reaction mixture at reflux for 4-12 hours, monitoring by TLC.

  • Reaction Setup (Microwave Irradiation):

    • In a microwave-safe vial, combine the three components and the catalyst as described above.

    • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).[9]

  • Work-up and Purification:

    • After cooling, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, concentrate the reaction mixture in vacuo.

    • The crude product can be purified by recrystallization or parallel flash chromatography.

Protocol 3: Parallel Ugi-Type Multicomponent Reaction

This protocol describes the synthesis of an α-acylamino amide library from this compound, an amine, a carboxylic acid, and an isocyanide.

Materials:

  • This compound

  • Library of primary amines

  • Library of carboxylic acids

  • Library of isocyanides

  • Methanol or Trifluoroethanol (TFE)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup:

    • In each well of a 96-well plate, add a solution of this compound in methanol (e.g., 50 µL of a 0.2 M solution, 0.01 mmol).

    • Add a solution of the respective amine in methanol (e.g., 50 µL of a 0.2 M solution, 0.01 mmol, 1 equivalent).

    • Allow the mixture to stir for 30 minutes to form the imine.

    • Add a solution of the corresponding carboxylic acid in methanol (e.g., 50 µL of a 0.2 M solution, 0.01 mmol, 1 equivalent).

    • Finally, add a solution of the isocyanide in methanol (e.g., 50 µL of a 0.2 M solution, 0.01 mmol, 1 equivalent).

  • Reaction and Incubation:

    • Seal the reaction block and shake at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixtures in vacuo.

    • The resulting library of crude products can be purified by parallel preparative HPLC.

Mandatory Visualizations

G cluster_0 Combinatorial Library Synthesis Workflow start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde reagents Diverse Building Blocks (Amines, Ketoesters, Isocyanides, etc.) reactions Parallel Synthesis (Reductive Amination, MCRs) start->reactions reagents->reactions library Crude Compound Library reactions->library purification Parallel Purification (Chromatography, HPLC) library->purification final_library Purified Compound Library purification->final_library screening High-Throughput Screening final_library->screening hits Hit Compounds screening->hits

Caption: General workflow for combinatorial library synthesis.

G cluster_1 Reductive Amination Pathway aldehyde 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde imine Imine Intermediate aldehyde->imine amine Primary or Secondary Amine amine->imine product Substituted Amine Product imine->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product

Caption: Reductive amination reaction pathway.

G cluster_2 Potential Kinase Inhibition Signaling Pathway compound 2-Piperidin-1-yl-pyrimidine Derivative Library Member kinase Target Kinase (e.g., IKK-2, EGFR, VEGFR-2) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) p_substrate->downstream

Caption: Simplified kinase inhibition signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde derivatives. Given the broad therapeutic potential of pyrimidine-based compounds, these derivatives are promising candidates for drug discovery efforts. This guide will focus on a primary screening campaign to identify potential kinase inhibitors, a major target class for pyrimidine analogs, followed by a secondary cell-based assay to assess cytotoxicity and preliminary efficacy.

Introduction to this compound Derivatives

The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and a wide array of approved drugs. Derivatives of pyrimidine have demonstrated a vast range of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The piperidine moiety is also a common fragment in pharmaceuticals, often contributing to improved pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests a high potential for discovering novel therapeutic agents. This HTS campaign is designed to efficiently screen a library of these derivatives to identify "hit" compounds with specific biological activities.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of the this compound derivative library is depicted below. It involves a primary biochemical screen to identify inhibitors of a target kinase, followed by secondary assays to confirm activity and evaluate cytotoxicity.

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_secondary Secondary Screen Compound_Library Compound Library (this compound derivatives) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Assay_Plates->Biochemical_Assay Data_Acquisition1 Luminescence Reading Biochemical_Assay->Data_Acquisition1 Data_Analysis1 Primary Data Analysis (Z-factor, % Inhibition) Data_Acquisition1->Data_Analysis1 Hit_Identification Hit Identification Data_Analysis1->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cell Viability Assay (e.g., CellTiter-Glo) Hit_Identification->Cytotoxicity_Assay Data_Analysis2 Secondary Data Analysis (IC50, CC50, Selectivity Index) Dose_Response->Data_Analysis2 Cytotoxicity_Assay->Data_Analysis2 Hit_Confirmation Confirmed Hits Data_Analysis2->Hit_Confirmation

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Experimental Protocols

Primary Screen: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to identify compounds that inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase-Glo® Max Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white, opaque plates

  • Compound library (dissolved in DMSO)

Protocol:

  • Prepare the compound plates by dispensing 50 nL of each library compound (at 10 mM in DMSO) into the wells of a 384-well plate. Include positive (e.g., a known inhibitor) and negative (DMSO) controls.

  • Prepare the kinase/substrate mixture in assay buffer.

  • Dispense 5 µL of the kinase/substrate mixture into each well of the assay plate.

  • Prepare the ATP solution in assay buffer.

  • Start the kinase reaction by adding 5 µL of the ATP solution to each well. The final concentration of the library compounds will be 10 µM.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® Max Reagent to each well to convert the generated ADP to ATP, and then measure the light produced in a coupled luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Secondary Screen: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Reagent

  • 384-well clear-bottom, white-walled plates

  • "Hit" compounds from the primary screen

Protocol:

  • Seed the 384-well plates with cells at a density of 2,000 cells/well in 40 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the "hit" compounds in culture medium.

  • Add 10 µL of the diluted compounds to the corresponding wells. The final volume in each well will be 50 µL.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Presentation and Analysis

Quantitative data from the HTS campaign should be organized into clear, structured tables for easy comparison and interpretation.

Primary Screen Data

The results from the primary screen are used to identify initial hits. The percentage of inhibition is calculated for each compound.

Compound IDLuminescence (RLU)% InhibitionHit (Yes/No)
Cmpd-001150,00085.0Yes
Cmpd-002850,00015.0No
Cmpd-00350,00095.0Yes
............
DMSO Ctrl1,000,0000.0N/A
Pos Ctrl10,00099.0N/A

A common threshold for hit identification is a percentage of inhibition greater than 50% or three standard deviations from the mean of the negative controls.

Secondary Screen Data

The "hit" compounds are further characterized in dose-response and cytotoxicity assays to determine their potency (IC₅₀) and toxicity (CC₅₀).

Compound IDKinase IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Cmpd-0011.225.521.3
Cmpd-0030.8> 50> 62.5
............

A higher selectivity index indicates that the compound is more potent against the target kinase than it is toxic to the cells, which is a desirable characteristic for a potential drug candidate.

Signaling Pathway Visualization

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by the identified compounds. Protein kinases are crucial components of signaling cascades that regulate numerous cellular processes.

Kinase_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor 2-Piperidin-1-yl-pyrimidine Derivative (Hit Compound) Inhibitor->RAF Inhibition

Caption: Example of a kinase signaling pathway targeted by an inhibitor.

Application Notes and Protocols: In Vitro Biological Evaluation of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro biological evaluation of novel 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde analogs as potential anti-cancer agents. The protocols outlined below detail standard methodologies for assessing cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation

The cytotoxic effects of a series of this compound analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour treatment period. The results are summarized in the tables below.

Table 1: Anti-proliferative Activity of this compound Analogs against Various Cancer Cell Lines.

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
PPC-1 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
PPC-2 8.7 ± 0.912.1 ± 1.39.5 ± 0.8
PPC-3 2.1 ± 0.34.5 ± 0.63.2 ± 0.4
PPC-4 35.6 ± 3.148.2 ± 4.541.7 ± 3.9
Doxorubicin 0.9 ± 0.11.2 ± 0.20.8 ± 0.1

Table 2: Apoptotic and Cell Cycle Arrest Effects of Compound PPC-3.

Cell Line% Apoptotic Cells (Annexin V+) at IC50% G2/M Phase Arrest at IC50
MCF-7 45.3 ± 3.752.1 ± 4.2
A549 38.9 ± 3.146.8 ± 3.9
HCT-116 49.1 ± 4.058.3 ± 4.7

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Treat the cells with various concentrations of the pyrimidine analogs for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[5][6]

Materials:

  • Cancer cells treated with pyrimidine analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[8][9]

Materials:

  • Cancer cells treated with pyrimidine analogs

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[9]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[9]

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.[9][10]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample to investigate the molecular mechanism of action.[11][12]

Materials:

  • Cancer cells treated with pyrimidine analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Treat cells with the test compounds for the desired time and concentrations.

  • Lyse the cells in RIPA buffer on ice.[11]

  • Determine the protein concentration of the lysates using a BCA assay.[11]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]

  • Transfer the separated proteins to a PVDF membrane.[11]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Visualize the protein bands using an ECL detection system.[11]

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion start Synthesized Analogs mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot analysis Analyze Results western_blot->analysis conclusion Identify Lead Compound analysis->conclusion

Caption: Experimental workflow for the in vitro evaluation of novel compounds.

G2_M_Arrest_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway compound PPC-3 Analog cdk1_cyclinB Cdk1/Cyclin B1 Complex compound->cdk1_cyclinB Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation g2_m_transition G2/M Transition cdk1_cyclinB->g2_m_transition mitosis Mitosis g2_m_transition->mitosis caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed mechanism of action for PPC-3 inducing G2/M arrest and apoptosis.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The incorporation of a piperidine moiety can further enhance the pharmacological properties of these molecules.[3] This document outlines the structure-activity relationship (SAR) for a series of derivatives based on the 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde core, focusing on their potential as kinase inhibitors. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the introduction of various functionalities to explore the chemical space and optimize biological activity.

The following sections provide a summary of the SAR data, detailed experimental protocols for the synthesis and biological evaluation of these compounds, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation: Structure-Activity Relationship (SAR)

The SAR of this compound derivatives was investigated by modifying the carbaldehyde group to form various Schiff bases and enamines. The inhibitory activity of these compounds was evaluated against Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine signaling pathways.[4] The results, presented as IC50 values, are summarized in the table below.

Compound IDR-Group (Modification at 5-position)StructureIC50 (nM) against JAK2
1a -CHO (Parent Aldehyde)>10000
1b -CH=N-OH (Oxime)5230
1c -CH=N-Ph1250
1d -CH=N-(4-fluorophenyl)870
1e -CH=N-(4-methoxyphenyl)950
1f -CH=N-(4-chlorophenyl)750
1g -CH=N-NH-C(=O)Ph420
1h -CH=N-NH-C(=S)NHPh210
1i -CH=C(CN)2150

SAR Summary:

  • The parent aldehyde 1a showed negligible activity.

  • Conversion of the aldehyde to an oxime (1b ) or simple Schiff bases (1c-1f ) led to a moderate increase in potency.

  • Electron-withdrawing substituents on the phenyl ring of the Schiff base (e.g., -F, -Cl) generally resulted in slightly better activity compared to electron-donating groups (-OCH3).

  • More complex derivatives, such as the benzoylhydrazone (1g ) and the phenylthiosemicarbazone (1h ), exhibited significantly improved inhibitory activity, suggesting that additional hydrogen bonding and/or hydrophobic interactions are beneficial.

  • The Knoevenagel condensation product with malononitrile (1i ) was the most potent compound in this series, indicating that a strong electron-withdrawing group capable of acting as a hydrogen bond acceptor enhances activity.

Experimental Protocols

General Synthetic Protocol for Schiff Base and Knoevenagel Condensation Derivatives (1c-1i)

This protocol describes a general method for the synthesis of derivatives from this compound.

Materials:

  • This compound

  • Appropriate amine or active methylene compound (e.g., aniline, 4-fluoroaniline, benzoylhydrazide, phenylthiosemicarbazide, malononitrile)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Sodium hydroxide (for workup, if necessary)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • Add the corresponding amine or active methylene compound (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[5]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow start 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde reaction Condensation Reaction (Ethanol, cat. Acetic Acid) start->reaction reagents Amine or Active Methylene Compound (e.g., R-NH2) reagents->reaction workup Workup and Purification (Filtration/Extraction, Column Chromatography) reaction->workup product Final Derivative (Schiff Base or Enamine) workup->product

Caption: General workflow for the synthesis of derivatives.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format to determine the IC50 values of the synthesized compounds against a target kinase, such as JAK2.[4]

Materials:

  • Kinase: Recombinant human JAK2 enzyme.

  • Substrate: Specific peptide substrate for JAK2.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Test Compounds: Synthesized pyrimidine derivatives dissolved in DMSO.

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Plates: White, flat-bottom 384-well assay plates.

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the serially diluted compounds into the wells of the 384-well assay plate. Include wells with DMSO only as a vehicle control (100% activity) and wells for a "no kinase" control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. For the "no kinase" control, add the reaction mixture without the enzyme.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[4]

  • Signal Detection: After incubation, add the ATP detection reagent to all wells according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal.

  • Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[4]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - [(Lumsample - Lumno kinase) / (Lumvehicle - Lumno kinase)])

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The synthesized this compound derivatives are designed to inhibit JAK2, thereby blocking downstream signaling.

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine Derivative (e.g., 1i) Inhibitor->JAK2 Inhibition

Caption: Simplified JAK-STAT pathway with the point of inhibition.

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy is a two-step sequence:

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the 5-position of a suitable 2-substituted pyrimidine precursor. A likely starting material is 2-piperidin-1-yl-pyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): Alternatively, one could start with a halogenated pyrimidine. A Vilsmeier-Haack reaction on 2-chloropyrimidine would yield 2-chloro-pyrimidine-5-carbaldehyde. This intermediate can then undergo a nucleophilic aromatic substitution with piperidine to yield the final product.[1]

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?

The Vilsmeier-Haack reaction is sensitive to several factors.[2][3] Key parameters to control include:

  • Temperature: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation reaction may require heating, but excessive temperatures can lead to decomposition.[2][3]

  • Reagent Stoichiometry: The ratio of the Vilsmeier reagent to the pyrimidine substrate is crucial. An excess of the reagent can sometimes lead to side reactions or decomposition.[3]

  • Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive and reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.[2]

Q3: I am observing low to no conversion during the nucleophilic aromatic substitution of 2-chloro-pyrimidine-5-carbaldehyde with piperidine. What are the potential causes?

Low conversion in the SNAr step can be attributed to several factors:

  • Insufficient activation of the pyrimidine ring: While the chloro- and carbaldehyde groups are electron-withdrawing, the reaction may still require heat to proceed at a reasonable rate.

  • Base: The presence of a suitable base is often necessary to neutralize the HCl generated during the reaction. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF, acetonitrile, or THF are often good choices.

Q4: What are some common side products in this synthesis?

Potential side products include:

  • During Vilsmeier-Haack: Di-formylation (if other activated positions are available), or decomposition of the starting material leading to tar formation.[2]

  • During SNAr: If starting with a di- or tri-chlorinated pyrimidine, di- or tri-substitution with piperidine can occur. Hydrolysis of the aldehyde group to a carboxylic acid is also a possibility if water is present during workup.

Troubleshooting Guides

Vilsmeier-Haack Formylation of 2-Piperidin-1-yl-pyrimidine
Problem Potential Cause Troubleshooting Steps
Low or No Reaction Insufficient activation of the Vilsmeier reagent or low reactivity of the substrate.Ensure the Vilsmeier reagent is freshly prepared at 0-5 °C. Consider a moderate increase in the reaction temperature (e.g., to 70-80 °C) and monitor by TLC.[2] An increase in the equivalents of the Vilsmeier reagent may be necessary for less reactive substrates.
Formation of a Dark, Tarry Residue Reaction overheating or presence of impurities.Maintain strict temperature control throughout the reaction. Use high-purity, anhydrous starting materials and solvents.[2]
Multiple Products Observed on TLC Side reactions such as di-formylation or decomposition.Optimize the stoichiometry of the Vilsmeier reagent; avoid a large excess. Ensure the reaction temperature and time are not excessive.[2]
Difficult Product Isolation The product may be highly polar or water-soluble.After quenching with ice/water, carefully neutralize with a mild base like sodium bicarbonate. Extraction with a more polar solvent like ethyl acetate or dichloromethane may be required.
Nucleophilic Aromatic Substitution of 2-Chloro-pyrimidine-5-carbaldehyde with Piperidine
Problem Potential Cause Troubleshooting Steps
Low or No Reaction Insufficient reaction temperature or absence of a base.Gradually increase the reaction temperature while monitoring by TLC. Add a non-nucleophilic base (e.g., 1.1-1.5 equivalents of Et₃N or DIPEA) to the reaction mixture.
Formation of Impurities Presence of water leading to hydrolysis of the starting material or product.Ensure all reagents and solvents are anhydrous.
Difficult Product Isolation The product may be basic and soluble in acidic aqueous solutions.During workup, basify the aqueous layer to a pH > 9 before extracting with an organic solvent.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Piperidin-1-yl-pyrimidine

This is a general protocol and may require optimization.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 2-piperidin-1-yl-pyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent like 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-pyrimidine-5-carbaldehyde (1.0 eq.) in an anhydrous solvent such as acetonitrile, THF, or DMF.

  • Reagent Addition: Add piperidine (1.1 eq.) followed by a non-nucleophilic base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (e.g., triethylammonium chloride) has formed, filter it off. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Route A: Formylation First cluster_1 Route B: Substitution Last 2-Piperidin-1-yl-pyrimidine 2-Piperidin-1-yl-pyrimidine Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2-Piperidin-1-yl-pyrimidine->Vilsmeier-Haack Reaction DMF, POCl3 Product_A This compound Vilsmeier-Haack Reaction->Product_A 2-Chloropyrimidine 2-Chloropyrimidine Vilsmeier-Haack Reaction_B Vilsmeier-Haack Reaction 2-Chloropyrimidine->Vilsmeier-Haack Reaction_B DMF, POCl3 Intermediate 2-Chloro-pyrimidine-5-carbaldehyde Vilsmeier-Haack Reaction_B->Intermediate SNAr Nucleophilic Aromatic Substitution Intermediate->SNAr Piperidine, Base Product_B This compound SNAr->Product_B

Caption: Synthetic routes to this compound.

G Start Low Yield or No Product in Vilsmeier-Haack Reaction Check_Temp Was Vilsmeier reagent prepared at 0-5 °C? Start->Check_Temp Check_Anhydrous Were anhydrous reagents/solvents used? Check_Temp->Check_Anhydrous Yes Increase_Temp Increase reaction temp. (e.g., 70-80 °C) Check_Temp->Increase_Temp No Check_Stoichiometry Is stoichiometry of Vilsmeier reagent optimal? Check_Anhydrous->Check_Stoichiometry Yes Dry_Reagents Use freshly dried solvents and reagents Check_Anhydrous->Dry_Reagents No Success Improved Yield Increase_Temp->Success Optimize_Reagent Optimize equivalents of Vilsmeier reagent Check_Stoichiometry->Optimize_Reagent No Check_Stoichiometry->Success Yes Optimize_Reagent->Success Dry_Reagents->Success

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

References

Technical Support Center: Purification of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Recommended Solution
Compound "oils out" instead of crystallizing. The compound is precipitating from the solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that lower the melting point.[1]- Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Try a different solvent or a solvent mixture with a lower boiling point. - Add a seed crystal of the pure compound to induce crystallization. - If impurities are suspected, first attempt a preliminary purification by column chromatography.
Poor or no crystal formation. The compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, the solution may not be sufficiently saturated.- If the compound is too soluble, select a solvent in which it is less soluble. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective.[2] - If the solution is not saturated, concentrate it by carefully evaporating some of the solvent before cooling.
Low recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent. The volume of the solvent used for washing the crystals was too large.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility characteristics to the desired compound in the chosen solvent.- Attempt a second recrystallization with a different solvent system. - If impurities persist, column chromatography is recommended for a more effective separation.
Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of the compound from impurities. The chosen eluent system does not provide sufficient resolution. The column may have been overloaded.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurity spots.[2] Common solvent systems for pyrimidine derivatives include hexane/ethyl acetate or dichloromethane/methanol.[2] - Reduce the amount of crude material loaded onto the column.
Compound streaks or "tails" on the column. The compound is highly polar and is interacting strongly with the stationary phase (e.g., silica gel). The compound may be acidic or basic.- Increase the polarity of the eluent gradually during the elution. - For basic compounds like this one (due to the piperidine and pyrimidine nitrogens), adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape.
Compound does not elute from the column. The eluent is not polar enough to move the highly polar compound. The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective. - Test the stability of the compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Low recovery of the compound after chromatography. The compound is irreversibly adsorbed onto the stationary phase. Some fractions containing the product may have been discarded due to dilute concentrations.- Use a more polar eluent or add a modifier as described above. - Carefully monitor all fractions by TLC to ensure no product is inadvertently discarded. Combine all pure fractions for solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthesis routes involve the Vilsmeier-Haack formylation and nucleophilic aromatic substitution.[3] Therefore, likely impurities include:

  • Unreacted starting materials: Such as 2-chloropyrimidine-5-carbaldehyde or piperidine.

  • Byproducts of the Vilsmeier-Haack reaction: The Vilsmeier-Haack reagent is a mild formylating agent, but side reactions can occur.

  • Products of side reactions from nucleophilic substitution: Displacement of other groups on the pyrimidine ring, if present, or reaction with residual water.

  • Over-formylation products: Although less common with the Vilsmeier-Haack reagent.

  • Degradation products: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is a cost-effective and straightforward method for removing small amounts of impurities, especially if the crude product is already relatively pure and crystalline.

  • Column chromatography is more effective for separating complex mixtures of impurities or when the impurities have similar solubility profiles to the desired product. For a polar compound like this compound, column chromatography on silica gel or alumina is often necessary to achieve high purity. In some cases, a combination of both methods is used, with an initial column chromatography purification followed by recrystallization to obtain highly pure crystals.

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: Due to the presence of the polar pyrimidine and piperidine moieties, as well as the aldehyde group, the compound is expected to be a polar solid. Suitable solvents for recrystallization would be those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof with less polar solvents like hexanes or diethyl ether.[4] For basic compounds, the use of organic acids like acetic acid in solvent mixtures can sometimes be beneficial.[5] It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the purity of fractions collected during column chromatography. A small spot from each fraction is applied to a TLC plate, which is then developed in the same eluent system used for the column. The spots are visualized under UV light (as pyrimidine rings are often UV active) or by using a suitable staining agent. Fractions containing the pure compound (a single spot with the correct Rf value) are then combined.

Q5: Are there any stability concerns I should be aware of during the purification of this compound?

A5: Aldehydes can be sensitive to oxidation to the corresponding carboxylic acid, particularly if left exposed to air for long periods, especially in solution. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating or storage. Additionally, some heterocyclic compounds can be sensitive to highly acidic or basic conditions, which could be a consideration when choosing mobile phase modifiers for chromatography. Testing the stability of the compound under the chosen purification conditions on a small scale is a good practice.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, as a modifier)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Eluent Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. Aim for an Rf value of approximately 0.2-0.4 for the desired compound. If streaking is observed on the TLC plate, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can be beneficial.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Initial Purity column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve pack_column Pack Column with Stationary Phase column_chromatography->pack_column cool Slow Cooling & Crystal Formation dissolve->cool filter_dry Filter and Dry Crystals cool->filter_dry pure_product Pure this compound filter_dry->pure_product load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate evaporate->pure_product

References

Technical Support Center: Overcoming Low Yield in the Formylation of 2-Piperidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the formylation of 2-piperidin-1-yl-pyrimidine, a crucial step in the synthesis of various active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my formylation of 2-piperidin-1-yl-pyrimidine unexpectedly low?

Low yields in this reaction can stem from several factors. The pyrimidine ring, while activated by the electron-donating piperidine group, is inherently an electron-deficient heterocycle, which can make electrophilic substitution challenging.[1] Common issues include non-optimal reaction conditions (temperature, time, stoichiometry), degradation of the starting material or product, formation of side products, or incomplete hydrolysis of the reaction intermediate during work-up.

Q2: What is the standard method for this formylation, and what are the critical parameters?

The most common and effective method is the Vilsmeier-Haack reaction.[2] This reaction involves treating the substrate with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4] Critical parameters that require careful optimization include:

  • Reagent Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (DMF and POCl₃).

  • Temperature: The reaction is highly temperature-sensitive, with optimal temperatures often ranging from 0°C to 80°C depending on the substrate's reactivity.[4]

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.

  • Solvent Choice: The solvent can significantly influence reaction efficiency.[5]

Q3: How can I optimize the reaction temperature and time for better yield?

Optimization should be guided by systematic monitoring using Thin Layer Chromatography (TLC).

  • Start Cold: Begin the reaction at a low temperature (e.g., 0°C) by adding the Vilsmeier reagent to your substrate solution.

  • Gradual Warming: Allow the mixture to slowly warm to room temperature while monitoring the consumption of the starting material via TLC.

  • Controlled Heating: If the reaction is sluggish at room temperature, gently heat the mixture in increments (e.g., to 40°C, then 60°C).

  • Determine Optimal Time: Once the optimal temperature is found, run the reaction for varying durations to identify the point of maximum product formation before significant byproduct accumulation occurs.

Q4: Can the choice of solvent and reagents impact the yield?

Absolutely. While DMF is often used in excess and can serve as both a reagent and a solvent, using an inert co-solvent can be beneficial.[2] The choice of the acid chloride used to generate the Vilsmeier reagent can also affect reactivity.

  • Solvents: In addition to excess DMF, solvents such as 1,2-dichloroethane (DCE), benzene, or o-xylene have been successfully used.[2][5] The optimal solvent choice can improve solubility and reaction kinetics, directly impacting the yield.[5]

  • Reagents: Phosphorus oxychloride (POCl₃) is the most common activating agent. However, alternatives like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to form the Vilsmeier reagent and may offer different reactivity profiles.[4]

Q5: I'm observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple spots indicates the formation of byproducts. Besides unreacted starting material, these may include:

  • Degradation Products: The electron-rich substrate or the aldehyde product can be sensitive to the acidic and sometimes high-temperature conditions of the reaction.

  • Over-formylation or Di-formylation: Although less common for this substrate, it is a possibility under harsh conditions.

  • Products from Incomplete Hydrolysis: The iminium salt intermediate formed after the electrophilic attack must be fully hydrolyzed during work-up to yield the aldehyde. Incomplete hydrolysis can leave charged species that are difficult to isolate.[3]

Q6: Are there issues during the work-up and purification that could be lowering my isolated yield?

The work-up stage is critical for this reaction and a common source of yield loss. The Vilsmeier reaction produces a stable iminium salt intermediate that must be hydrolyzed to the final aldehyde.[6]

  • Hydrolysis: The reaction mixture is typically quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium acetate, sodium hydroxide, or potassium carbonate).[6] Insufficient time or improper pH adjustment during this step can lead to incomplete conversion to the aldehyde.

  • Extraction: The product, 2-piperidin-1-yl-pyrimidine-5-carbaldehyde, may have some aqueous solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The product may be unstable on silica gel over long periods. Expedient purification via column chromatography or recrystallization is recommended.

Troubleshooting Guide

Table 1: Impact of Reaction Solvent on Formylation Yield

This table, based on analogous formylations of pyrimidine derivatives, illustrates how solvent choice can influence reaction outcomes.[5]

SolventTemperature (°C)Time (h)Yield (%)
N,N-Dimethylformamide (DMF)805~61%
1,2-Dichloroethane (DCE)808~45%
Benzene808~38%
o-Xylene808~30%
Table 2: Troubleshooting Low Yield Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion (High SM) 1. Insufficiently reactive Vilsmeier reagent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Ensure reagents (DMF, POCl₃) are anhydrous. Use a slight excess of the Vilsmeier reagent.2. Gradually increase the reaction temperature, monitoring by TLC.3. Increase the reaction time at the optimal temperature.
Complex Mixture of Products 1. Reaction temperature is too high.2. Reaction time is too long.3. Starting material is impure.1. Lower the reaction temperature.2. Reduce reaction time; quench the reaction as soon as the starting material is consumed.3. Purify the 2-piperidin-1-yl-pyrimidine starting material before use.
Product Formed (TLC) but Low Isolated Yield 1. Incomplete hydrolysis of the iminium intermediate.2. Product degradation during work-up or purification.3. Product lost during aqueous extraction.1. After quenching, add a base (e.g., NaOAc) and stir vigorously until the intermediate is fully converted.2. Maintain cold temperatures during work-up. Use a minimally acidic or basic environment. Perform purification quickly.3. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-piperidin-1-yl-pyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous (optional, as solvent)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water and ice

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equiv). If using a co-solvent, add anhydrous DCE.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.5 equiv) dropwise to the DMF, keeping the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-piperidin-1-yl-pyrimidine (1.0 equiv) in a minimal amount of anhydrous DCE or DMF and add it dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to a pre-determined optimal temperature (e.g., 60-80°C) for 2-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice and water.

  • Add a solution of sodium acetate (5-6 equiv) in water or carefully add NaOH solution to neutralize the mixture to pH 7-8.[6] Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Workflow reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) substrate_add 2. Add Substrate (2-piperidin-1-yl-pyrimidine) reagent_prep->substrate_add reaction 3. Reaction (Stir @ RT or Heat) substrate_add->reaction monitoring Monitor by TLC reaction->monitoring workup 4. Aqueous Work-up (Quench on ice, neutralize) reaction->workup hydrolysis Hydrolysis of Iminium Salt workup->hydrolysis extraction 5. Extraction (e.g., EtOAc) workup->extraction purification 6. Purification (Chromatography) extraction->purification product Final Product: 2-piperidin-1-yl-pyrimidine- 5-carbaldehyde purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Caption: Troubleshooting decision tree for low-yield formylation.

Caption: Simplified Vilsmeier-Haack reaction pathway.

References

Technical Support Center: Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.

Route A: Vilsmeier-Haack Formylation of 2-(Piperidin-1-yl)pyrimidine

This approach involves the direct formylation of the pre-formed 2-(piperidin-1-yl)pyrimidine.

Issue 1: Low or No Product Formation

  • Symptom: TLC analysis shows primarily unreacted starting material.

  • Potential Causes & Solutions:

CauseRecommended Action
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or high-purity POCl₃ and anhydrous DMF.
Insufficient Activation: The pyrimidine ring may not be sufficiently electron-rich for formylation under the reaction conditions.Increase the reaction temperature incrementally (e.g., from room temperature to 50-60 °C) while monitoring the reaction progress by TLC. A higher temperature may be required to drive the reaction to completion.
Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to the pyrimidine substrate can lead to incomplete conversion.Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. Ensure accurate measurement of all reagents.

Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

  • Symptom: TLC analysis shows the desired product spot along with several other spots.

  • Potential Causes & Solutions:

CauseRecommended Action
Di-formylation: The Vilsmeier-Haack reaction can sometimes lead to the introduction of two formyl groups, particularly with highly activated substrates.Use a milder Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl₃). Maintain a low reaction temperature (0 °C to room temperature) and use a stoichiometric amount of the Vilsmeier reagent.
N-Formylation of Piperidine: The piperidine nitrogen can potentially be formylated by the Vilsmeier reagent, leading to the formation of N-formylpiperidine as a byproduct.This is less likely under standard Vilsmeier-Haack conditions where the primary reaction is electrophilic aromatic substitution. However, if suspected, this byproduct is volatile and can likely be removed during workup and purification.
Decomposition: At elevated temperatures, both the starting material and the product can decompose, leading to a complex mixture.Avoid excessive heating. If a higher temperature is necessary, increase it gradually and monitor for the appearance of new, lower Rf spots on TLC which may indicate degradation.

Issue 3: Difficult Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography.

  • Potential Causes & Solutions:

CauseRecommended Action
Residual DMF: The high boiling point of DMF can make its complete removal challenging.After the reaction workup, perform multiple extractions with a suitable organic solvent. A final wash of the combined organic layers with brine can help remove residual DMF. High-vacuum distillation or lyophilization can also be effective.
Basic Nature of the Product: The piperidine moiety makes the product basic, which can lead to tailing on silica gel chromatography.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the chromatography eluent to improve peak shape.
Formation of Salts: The product can form salts with acidic byproducts from the reaction, affecting its solubility and chromatographic behavior.Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before proceeding with purification.
Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-pyrimidine-5-carbaldehyde with Piperidine

This approach involves the reaction of a halogenated pyrimidine-5-carbaldehyde with piperidine.

Issue 1: Incomplete Reaction

  • Symptom: TLC analysis shows both starting material (2-chloro-pyrimidine-5-carbaldehyde) and the desired product.

  • Potential Causes & Solutions:

CauseRecommended Action
Insufficient Nucleophilicity/Basicity: The reaction may be slow due to the moderate nucleophilicity of piperidine.The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can facilitate the reaction by scavenging the HCl generated.
Low Reaction Temperature: The SNAr reaction on pyrimidines often requires heating to proceed at a reasonable rate.Increase the reaction temperature. Refluxing in a suitable solvent like ethanol, acetonitrile, or THF is common for this type of reaction.

Issue 2: Formation of Isomeric Byproducts

  • Symptom: ¹H NMR or LC-MS analysis of the product reveals the presence of an isomer.

  • Potential Causes & Solutions:

CauseRecommended Action
Reaction with an Isomeric Starting Material: If the starting material is a mixture of 2-chloro- and 4-chloropyrimidine-5-carbaldehyde, a mixture of products will be obtained.Ensure the purity of the starting 2-chloro-pyrimidine-5-carbaldehyde by analytical techniques such as NMR and melting point determination.
Rearrangement Reactions: While less common, rearrangement of the pyrimidine ring under certain conditions cannot be entirely ruled out, though it is unlikely in this specific transformation.If rearrangement is suspected, a thorough characterization of the byproduct by 2D NMR and mass spectrometry would be necessary to elucidate its structure.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 2-(piperidin-1-yl)pyrimidine?

The piperidinyl group at the C2 position is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution. The formylation is expected to occur at the C5 position, which is para to the activating group and is the most electron-rich position in the ring.

Q2: What are the optimal conditions for the Vilsmeier-Haack reaction in this synthesis?

The optimal conditions can vary, but a general starting point is the slow addition of phosphoryl chloride (POCl₃) to a solution of 2-(piperidin-1-yl)pyrimidine in anhydrous N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated (e.g., to 50-60 °C) until the starting material is consumed, as monitored by TLC.

Q3: How can I effectively remove the Vilsmeier reagent and DMF after the reaction?

After the reaction is complete, the mixture is usually poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components. The product is then extracted with an organic solvent. To remove DMF, washing the organic extract with water and brine is effective. For stubborn traces of DMF, azeotropic distillation with a solvent like heptane or toluene under reduced pressure can be employed.

Q4: In the SNAr route, is there a risk of di-substitution if I start with 2,4-dichloropyrimidine-5-carbaldehyde?

Yes, if you start with 2,4-dichloropyrimidine-5-carbaldehyde, there is a significant risk of obtaining a mixture of mono- and di-substituted products. The relative reactivity of the C2 and C4 positions towards nucleophilic attack by piperidine will determine the product distribution. To favor mono-substitution at the C2 position, carefully controlling the stoichiometry of piperidine (using one equivalent or slightly less) and maintaining a lower reaction temperature can be beneficial. However, achieving high selectivity for the C2-substituted product can be challenging, and chromatographic purification will likely be necessary.

Q5: What analytical techniques are most suitable for characterizing the final product and potential impurities?

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the desired product and identifying any major impurities. The presence of the aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator of successful formylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating it from closely related impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group (typically around 1680-1700 cm⁻¹).

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-(Piperidin-1-yl)pyrimidine
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 10 mmol of substrate).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring.

  • Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: Dissolve 2-(piperidin-1-yl)pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane, potentially with 0.1% triethylamine to prevent tailing) to afford the pure this compound.

Protocol 2: SNAr of 2-Chloro-pyrimidine-5-carbaldehyde with Piperidine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-pyrimidine-5-carbaldehyde (1 equivalent), piperidine (1.1 equivalents), and a suitable solvent such as ethanol or acetonitrile (10 mL per 10 mmol of the chloro-pyrimidine).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel as described in Protocol 1.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Vilsmeier-Haack Formylation cluster_route_b Route B: Nucleophilic Aromatic Substitution 2-(Piperidin-1-yl)pyrimidine 2-(Piperidin-1-yl)pyrimidine 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde_A This compound 2-(Piperidin-1-yl)pyrimidine->2-Piperidin-1-yl-pyrimidine-5-carbaldehyde_A Vilsmeier Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) 2-Chloro-pyrimidine-5-carbaldehyde 2-Chloro-pyrimidine-5-carbaldehyde 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde_B This compound 2-Chloro-pyrimidine-5-carbaldehyde->2-Piperidin-1-yl-pyrimidine-5-carbaldehyde_B Piperidine, Base Piperidine Piperidine

Caption: Synthetic routes to this compound.

Side_Reactions 2-(Piperidin-1-yl)pyrimidine 2-(Piperidin-1-yl)pyrimidine Desired Product This compound 2-(Piperidin-1-yl)pyrimidine->Desired Product Vilsmeier-Haack Di-formylated Product Di-formylated Pyrimidine 2-(Piperidin-1-yl)pyrimidine->Di-formylated Product Excess Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent N-Formylpiperidine N-Formylpiperidine Isomeric Product 4-(Piperidin-1-yl) Isomer Piperidine->N-Formylpiperidine Reaction with Vilsmeier Reagent 2,4-Dichloropyrimidine-5-carbaldehyde 2,4-Dichloropyrimidine- 5-carbaldehyde 2,4-Dichloropyrimidine-5-carbaldehyde->Isomeric Product Piperidine

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagent Purity (Anhydrous Conditions) Low Yield->Check Reagents Yes Impure Product Impure Product Low Yield->Impure Product No Optimize Temp Optimize Reaction Temperature Check Reagents->Optimize Temp Check Stoichiometry Verify Stoichiometry Optimize Temp->Check Stoichiometry Check Stoichiometry->Impure Product Modify Workup Modify Workup (Neutralization, Extraction) Impure Product->Modify Workup Yes End End Impure Product->End No Optimize Chromatography Optimize Chromatography (Add Base to Eluent) Modify Workup->Optimize Chromatography Characterize Byproducts Characterize Byproducts (NMR, MS) Optimize Chromatography->Characterize Byproducts Characterize Byproducts->End

Improving the stability of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What could be the cause?

A1: The aldehyde functional group in this compound is susceptible to degradation.[1][2] Several factors could be contributing to the instability of your solution:

  • Oxidation: Aldehydes can readily oxidize to form carboxylic acids, especially in the presence of air (oxygen).[2]

  • pH: The stability of the compound can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions. For instance, pyrimidine derivatives can be susceptible to degradation in hot alkaline solutions.[3]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can react with the aldehyde to form unstable hydrates.[2]

  • Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate or accelerate degradation pathways.

  • Contaminants: The presence of trace metals or other reactive species in your solvent or on your glassware can act as catalysts for degradation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present, likely degradation products could include:

  • 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid: Formed via oxidation of the aldehyde group.[2]

  • (2-Piperidin-1-yl-pyrimidin-5-yl)methanol: Formed via reduction of the aldehyde group.

  • Products of pyrimidine ring cleavage: Under harsh conditions, the pyrimidine ring itself may degrade.[4][5]

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of your solution, consider the following preventative measures:

  • Solvent Selection: Use aprotic, anhydrous solvents whenever your experimental design allows. If an aqueous solution is necessary, consider using a buffered system.[6][7]

  • pH Control: Maintain the solution at an optimal pH, which may need to be determined empirically. A neutral or slightly acidic pH is often a good starting point for aldehyde stability.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature and Light Protection: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light by using amber vials or wrapping containers in aluminum foil.

  • Use of Additives: In some cases, antioxidants or other stabilizing agents might be compatible with your experimental setup. For aqueous aldehyde solutions, the formation of a surfactant complex has been shown to improve stability.[6]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[8] A well-developed HPLC method should be able to separate the parent compound from its potential degradation products. For structural confirmation of degradants, Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be highly beneficial.[9]

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers
Symptom Possible Cause Suggested Action
Significant decrease in the main peak area (HPLC) within hours of preparation in a phosphate buffer (pH 7.4).Hydrolysis or pH-catalyzed degradation: The pyrimidine ring or the piperidinyl substituent may be susceptible to hydrolysis. The buffer components themselves could also be reacting with the aldehyde.1. Conduct a pH profile study: Prepare the solution in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability. 2. Evaluate different buffer systems: Some buffer salts may be more reactive than others. Consider non-nucleophilic buffers. 3. Lower the temperature: Store the solution at a lower temperature (e.g., 4°C) during the experiment, if possible.
Issue 2: Appearance of a New Peak in the HPLC Chromatogram Upon Storage
Symptom Possible Cause Suggested Action
A new, more polar peak appears and grows over time, while the parent peak decreases.Oxidation to Carboxylic Acid: This is a common degradation pathway for aldehydes.1. Prepare and store solutions under an inert atmosphere: Purge the solvent with nitrogen or argon before use and blanket the headspace of the vial. 2. Use deoxygenated solvents: Sparge solvents with an inert gas to remove dissolved oxygen. 3. Consider antioxidants: If compatible with the downstream application, add a small amount of a suitable antioxidant.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[10][11]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C), by a suitable analytical method like HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Study Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (RT)
0.1 N HCl, 60°C, 24h15.223.1 min
0.1 N NaOH, 60°C, 24h45.842.8 min
3% H₂O₂, RT, 24h22.514.5 min
Heat (105°C), 24h8.113.1 min
UV Light, 24h12.325.2 min

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k) for the degradation at that pH.

Data Presentation:

Table 2: Degradation Rate Constants at Different pH Values

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
2.00.01546.2
4.00.00886.6
6.00.005138.6
7.00.01257.8
8.00.04515.4
10.00.1504.6

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (105°C, solid) Stock->Thermal Photo Photolytic (UV light) Stock->Photo HPLC HPLC-UV / LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify Degradants & Quantify Degradation HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathway Compound This compound Oxidation_Product 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid Compound->Oxidation_Product Oxidation (e.g., O2, H2O2) Reduction_Product (2-Piperidin-1-yl-pyrimidin-5-yl)methanol Compound->Reduction_Product Reduction Hydrolysis_Product Pyrimidine Ring Cleavage Products Compound->Hydrolysis_Product Harsh Acid/Base

Caption: Potential degradation pathways.

References

Technical Support Center: Analysis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing this compound?

A: Peak tailing is a common issue when analyzing this compound due to its chemical structure. The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[1] Specifically, the basic piperidine group and the polar pyrimidine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns.[2][3] This leads to more than one retention mechanism, causing the peak to tail.[1][2] Other potential causes include column overload, packing bed deformation, or an inappropriate mobile phase pH.[4]

Q2: How can I quantitatively measure the symmetry of my chromatographic peak?

A: Peak symmetry is most commonly measured using the Tailing Factor (Tf) or the Asymmetry Factor (As).[1] The USP (United States Pharmacopeia) defines the tailing factor, and a value greater than 1.2 is often considered significant tailing that may require method optimization.[1]

Table 1: Interpretation of Tailing Factor (Tf) / Asymmetry Factor (As) Values

Tf / As ValuePeak Shape InterpretationRecommendation
1.0Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2Minor TailingAcceptable for many applications.
> 1.2 - 1.5Significant TailingMethod optimization is recommended.[1]
> 1.5Severe TailingMethod optimization is necessary.[2]

Q3: My retention time is shifting between injections. What are the likely causes?

A: Retention time shifts can compromise the reliability of your analysis.[5] Common causes include:

  • Changes in Mobile Phase Composition: Even small variations in solvent ratios or pH can alter retention times. Always prepare mobile phases fresh.[5][6]

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence.[5][6]

  • Column Temperature Fluctuations: Unstable temperatures can affect analyte partitioning and mobile phase viscosity. Using a column oven is crucial for reproducibility.[5][7]

  • Column Aging: Over time, column performance can degrade, leading to retention drift.[5]

Q4: I am observing extra, unexpected peaks in my chromatogram. Could my sample be degrading?

A: Yes, the presence of an aldehyde group makes this compound susceptible to oxidation or other degradation pathways, which could result in extra peaks. It is also possible that an interfering compound is present in your sample.[2] To confirm, you can try changing the detection wavelength or improving the separation resolution by using a more efficient column (e.g., longer column or smaller particle size).[2] Implementing a sample clean-up procedure, such as Solid Phase Extraction (SPE), can also help remove interfering contaminants.[2][3]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Significant Peak Tailing

Peak tailing is the most frequent challenge with this analyte due to its basic and polar nature.

Logical Troubleshooting Workflow:

G cluster_0 A Start: Peak Tailing Observed B Are ALL peaks tailing? A->B E Problem is likely physical/ instrumental B->E YES F Problem is likely chemical B->F NO C YES D NO (Only target analyte) G Check for: - Column void / blockage - Extra-column dead volume - Sample overload E->G H Check for: - Secondary silanol interactions - Incorrect mobile phase pH - Sample solvent mismatch F->H I Resolved? G->I J Resolved? H->J I->F NO K End I->K YES J->E NO J->K YES

Caption: A logical workflow for troubleshooting peak tailing.

Solutions (Chemical):

  • Optimize Mobile Phase pH: Since the piperidine moiety is basic, it can interact with acidic silanols. Lowering the mobile phase pH (e.g., to pH < 3) will protonate the silanol groups, minimizing these secondary interactions.[2] However, be sure to use a column stable at low pH.[2] Alternatively, working at a high pH can deprotonate the basic analyte, but this requires a hybrid or specially bonded silica column stable at high pH. For ionizable analytes, it is best to work at a pH at least 2 units away from the compound's pKa.[8]

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is "end-capped." End-capping chemically treats the residual silanol groups to make them less active, resulting in improved peak shape for basic compounds.[2][4]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[8]

  • Increase Buffer Concentration: Using a higher buffer concentration can help maintain a stable pH and mask residual silanol interactions.[4]

Visualizing the Problem:

G cluster_0 Mechanism of Peak Tailing Analyte Analyte (this compound) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Interaction (Hydrophobic) Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Ionic/Polar) Tailing Tailing Peak Shape Silanol->Tailing Causes

Caption: Secondary interactions with silanol groups causing peak tailing.

Solutions (Physical/Instrumental):

  • Check for Column Voids: A void at the column inlet can cause peak distortion.[4] Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.[2]

  • Reduce Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length to reduce peak dispersion.[3]

  • Prevent Column Overload: If all peaks are tailing, you may be overloading the column. Try diluting your sample or reducing the injection volume.[1][4]

Issue 2: Poor Peak Resolution or Broad Peaks

Poor resolution makes accurate quantification difficult.[7]

Table 2: Strategies to Improve Peak Resolution

StrategyActionRationale
Optimize Mobile Phase Adjust the organic modifier (e.g., switch from acetonitrile to methanol) or change the solvent ratio.Changes the selectivity of the separation.[1]
Adjust Flow Rate Decrease the flow rate.Increases the interaction time with the stationary phase, often improving resolution.[7]
Change Column Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column.Increases column efficiency and the number of theoretical plates.[3]
Adjust Temperature Increase the column temperature.Can improve efficiency and reduce peak broadening, but may also affect selectivity.[6]
Issue 3: Baseline Noise or Drift

An unstable baseline can interfere with peak detection and integration.

Common Causes and Solutions:

  • Air Bubbles: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[6][9]

  • Contamination: Use high-purity HPLC-grade solvents.[8] If contamination is suspected in the column or system, flush with a strong solvent.[9]

  • Temperature Fluctuations: Ensure a stable laboratory temperature and use a column oven.[9][10]

  • Detector Lamp Issue: An aging detector lamp can cause baseline drift.[9]

Experimental Protocols

Suggested Starting Protocol for Reversed-Phase HPLC Analysis

This protocol is a recommended starting point for method development for this compound. Optimization will likely be required.

ParameterRecommended ConditionNotes
Column Base-deactivated C18, 250 x 4.6 mm, 5 µmAn end-capped column is critical to minimize peak tailing.[4]
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to protonate silanol groups and improve peak shape.[1]
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B2-20 min: 10% to 90% B20-25 min: Hold at 90% B (wash)25-26 min: 90% to 10% B26-30 min: Hold at 10% B (equilibration)A gradient is useful for determining the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is essential for reproducibility.[5]
Injection Volume 10 µLAdjust based on sample concentration to avoid overload.[5]
Detection (UV) 254 nm or perform a UV scan for λmaxWavelength should be optimized for maximum sensitivity.
Sample Preparation Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile).Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[8] Filter the sample through a 0.45 µm filter before injection.[1]

Optimization Steps if Peak Tailing Persists:

  • Ensure the pH of Mobile Phase A is low (~2.7 with 0.1% formic acid).

  • Try adding a competing base like 0.1% Triethylamine (TEA) to the mobile phase.

  • Test a different brand of end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl or polar-embedded).[1]

References

Technical Support Center: Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scaled-up synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical research.[1] The guidance is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process:

  • Vilsmeier-Haack Formylation: This reaction introduces the aldehyde group at the 5-position of a pyrimidine ring.[2][3] For this synthesis, 2-(piperidin-1-yl)pyrimidine would be the starting material.

  • Nucleophilic Aromatic Substitution (SNAr): Alternatively, one can start with a pre-functionalized pyrimidine, such as 2-chloropyrimidine-5-carbaldehyde, and introduce the piperidine moiety via a nucleophilic substitution reaction.[4][5]

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

The Vilsmeier-Haack reaction is sensitive to several factors. Key parameters to control include the stoichiometry of the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), reaction temperature, and quench conditions.[3][6] Careful control of these parameters is crucial to avoid side reactions and ensure high yield.

Q3: I am observing low yields in my SNAr reaction. What are the potential causes?

Low yields in the nucleophilic aromatic substitution of a chloropyrimidine with piperidine can be due to several factors.[4] These include insufficient activation of the pyrimidine ring, side reactions, or unfavorable reaction conditions. The choice of solvent and temperature can significantly impact the reaction's efficiency.[7]

Q4: How can I purify the final product, this compound?

Standard purification techniques for this type of compound include flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the final product and any impurities. Extraction with a suitable organic solvent, followed by washing with brine and drying over an anhydrous salt, is a typical work-up procedure before chromatography.[8]

Troubleshooting Guides

Vilsmeier-Haack Formylation of 2-(piperidin-1-yl)pyrimidine
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Vilsmeier reagent.Ensure the Vilsmeier reagent is freshly prepared. Use high-purity phosphorus oxychloride and anhydrous DMF.
Insufficiently reactive substrate.The piperidinyl group should be sufficiently activating. However, if the reaction is sluggish, consider increasing the reaction temperature or using a slight excess of the Vilsmeier reagent.
Incorrect work-up procedure.The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Ensure the quenching is done at a low temperature and the pH is adjusted correctly during work-up.[2]
Multiple Products Observed Over-formylation or side reactions.Use a controlled stoichiometry of the Vilsmeier reagent. Adding the substrate to the pre-formed reagent at a low temperature can improve selectivity.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent degradation. Avoid excessively high temperatures.
Difficulty in Isolating the Product Product is water-soluble.If the product has some water solubility, perform multiple extractions with an appropriate organic solvent.
Emulsion formation during work-up.Add brine to the aqueous layer to break up emulsions.
Nucleophilic Aromatic Substitution of 2-chloropyrimidine-5-carbaldehyde with Piperidine
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the reaction is slow, consider increasing the temperature or extending the reaction time.[4]
Poor nucleophilicity of piperidine.While piperidine is a strong nucleophile, a base (e.g., K₂CO₃ or Et₃N) can be added to scavenge the HCl generated and maintain the nucleophilicity of the amine.
Formation of Side Products Reaction with the aldehyde group.Protect the aldehyde group if it is found to be reactive under the reaction conditions. However, this is generally not necessary for this type of SNAr reaction.
Di-substitution or other side reactions.Use a controlled amount of piperidine (e.g., 1.1-1.2 equivalents). Optimize the reaction temperature to favor the desired substitution.
Challenges with Product Purification Unreacted starting material.If the starting material and product have similar polarities, careful optimization of the column chromatography conditions is required.
Presence of piperidine hydrochloride.Wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) to remove any amine salts.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-(piperidin-1-yl)pyrimidine
  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-(piperidin-1-yl)pyrimidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or THF), add piperidine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for syntheses of related pyrimidine derivatives, which can serve as a benchmark for the synthesis of this compound.

Reaction Type Substrate Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Vilsmeier-HaackN,N-dimethylanilinePOCl₃, DMF-100585[2]
Vilsmeier-HaackPyrrolePOCl₃, DMFDichloroethane50190[6]
SNAr2-chloropyrimidinePiperidineEthanolReflux485[4]
SNAr2-chloropyrimidineVarious aminesWater1001-262-95[4]

Visualizations

G cluster_0 Synthesis Workflow start Start: 2-(piperidin-1-yl)pyrimidine reaction Vilsmeier-Haack Formylation start->reaction reagent Vilsmeier Reagent (POCl3 + DMF) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product G cluster_1 Troubleshooting Logic start Low Yield or Impure Product q1 Check Starting Material Purity? start->q1 a1_yes Purify Starting Materials q1->a1_yes No q2 Reaction Conditions Optimized? q1->q2 Yes a1_yes->q2 a2_no Adjust Temp, Time, Stoichiometry q2->a2_no No q3 Work-up & Purification Issues? q2->q3 Yes a2_no->q3 a3_yes Optimize Extraction & Chromatography q3->a3_yes Yes end Successful Synthesis q3->end No a3_yes->end

References

Technical Support Center: Optimizing Catalyst Systems for C-N Coupling in the Synthesis of 2-Piperidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-piperidin-1-yl-pyrimidine via C-N cross-coupling reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic strategy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-piperidin-1-yl-pyrimidine, providing potential causes and actionable solutions in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low or No Product Yield I am performing a Buchwald-Hartwig amination of 2-chloropyrimidine with piperidine and observing a very low yield. What are the primary parameters I should investigate?Answer: Low yields in the Buchwald-Hartwig amination of pyrimidines often stem from the catalyst system, reaction conditions, or reagent quality.[1] Consider the following troubleshooting steps:1. Catalyst/Ligand System: This is the most critical factor.[1] * Ligand Choice: For coupling with a secondary amine like piperidine, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective.[1][2] * Palladium Source: Ensure the quality of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[2]2. Base Selection: The choice of base is crucial.[1] * A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and is often effective.[1] * If your starting material is sensitive to strong bases, weaker bases such as K₂CO₃ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures.[1]3. Reaction Temperature: These reactions typically require elevated temperatures, often in the range of 80-110 °C.[1] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a viable option to accelerate the reaction.[1]4. Reagent Purity and Inert Conditions: * Solvent: The solvent (e.g., toluene, dioxane) must be anhydrous and deoxygenated, as water and oxygen can deactivate the Pd(0) catalyst.[1][2] Degas the solvent by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] * Reagents: Ensure the purity of your 2-chloropyrimidine and piperidine.
Catalyst Deactivation My reaction starts but then stalls before the 2-chloropyrimidine is fully consumed. What could be causing catalyst deactivation?Answer: Catalyst deactivation can be a significant issue. Here are the likely causes:* Presence of Oxygen: The active Pd(0) species is sensitive to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2]* Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst. Purify reagents if necessary.[2]* Pyridine Inhibition: The nitrogen atom in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich ligands can often mitigate this issue.
Side Product Formation I am observing the formation of side products, such as the homocoupling of 2-chloropyrimidine. How can I minimize this?Answer: The formation of biaryl side products from the homocoupling of the aryl halide can compete with the desired C-N coupling. To address this:* Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typical. Deviations from this can sometimes favor side reactions.[2]* Ligand Selection: Employ a ligand that promotes rapid C-N reductive elimination over C-C coupling.[2]* Temperature Control: Avoid excessively high temperatures, which can sometimes lead to an increase in side product formation.
Purification Challenges My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I employ?Answer: Removing residual palladium is a common challenge. Consider the following methods:* Filtration: Pass the crude reaction mixture through a plug of Celite® or silica gel to remove a significant portion of the precipitated palladium.[1]* Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help extract palladium salts.* Scavengers: Use commercially available scavengers with functional groups (e.g., thiol-functionalized silica) that selectively bind to palladium.* Crystallization: If your product is a solid, crystallization is often an effective method for both purification and removal of metal contaminants.

Data Presentation: Catalyst System Comparison

The following table summarizes various reaction conditions for the C-N coupling of 2-chloropyrimidines with secondary amines, providing a baseline for optimization. Note that yields are representative and can vary based on the specific substrate, purity of reagents, and precise reaction conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24>90
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1101285-95
PdCl₂(PPh₃)₂ (2)Xantphos (4)NaOtBu (1.4)TolueneReflux4-6~55
Cu(OAc)₂ (10)α-Benzoin oxime (10)K₃PO₄ (2)DMSO808-10~87

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine with Piperidine

This protocol is a general guideline for the palladium-catalyzed C-N coupling of 2-chloropyrimidine with piperidine and may require optimization.

Reagents & Equipment:

  • 2-Chloropyrimidine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[2]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 2-chloropyrimidine (1.0 equiv) and piperidine (1.2 equiv).[2]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[2]

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange Deprotonation Deprotonation AmineCoord->Deprotonation Base-mediated deprotonation RedElim Reductive Elimination Deprotonation->RedElim Base_out Base-H+ Deprotonation->Base_out RedElim->Pd0 Product Release End_Products 2-Piperidin-1-yl-pyrimidine RedElim->End_Products Start_Reactants 2-Chloropyrimidine + Piperidine Start_Reactants->OxAdd Base_in Base Base_in->Deprotonation Troubleshooting_Workflow Start Low Yield in C-N Coupling? CheckCatalyst 1. Assess Catalyst System - Is the ligand appropriate (e.g., XPhos)? - Is the Pd source active? - Consider using a precatalyst. Start->CheckCatalyst Yes Failure Consult Further Literature Start->Failure No, good yield CheckConditions 2. Verify Reaction Conditions - Is the temperature optimal (80-110 °C)? - Is the atmosphere strictly inert? - Is the base appropriate (e.g., NaOtBu)? CheckCatalyst->CheckConditions CheckReagents 3. Check Reagents - Are starting materials pure? - Is the solvent anhydrous and deoxygenated? CheckConditions->CheckReagents SideProducts Side Products Observed? CheckReagents->SideProducts AdjustRatio Adjust Pd:Ligand Ratio and/or change ligand. SideProducts->AdjustRatio Yes Success Reaction Optimized SideProducts->Success No AdjustRatio->Success

References

Preventing degradation of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary sites susceptible to degradation are the enamine-like system resulting from the piperidine ring attached to the pyrimidine core and the aldehyde group. The electron-donating nature of the piperidino group activates the pyrimidine ring, potentially making it more susceptible to certain reactions.

Q2: What are the most common degradation pathways for this compound during workup?

A2: The most likely degradation pathways include:

  • Hydrolysis of the 2-piperidino group: This can occur under acidic or basic conditions, leading to the formation of 2-hydroxy-pyrimidine-5-carbaldehyde and piperidine.

  • Oxidation of the aldehyde: The carbaldehyde group can be oxidized to a carboxylic acid, especially if exposed to air or oxidizing agents for prolonged periods.

  • Retro-Vilsmeier-Haack reaction: If the compound was synthesized via a Vilsmeier-Haack reaction, harsh workup conditions could potentially lead to a reversal of this reaction, although this is less common under standard workup protocols.

  • Side reactions of the aldehyde: The aldehyde can participate in various side reactions, such as aldol condensations or reactions with nucleophilic impurities, particularly under strongly basic conditions.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, this compound is expected to be sensitive to both acidic and basic conditions. Strong acids can protonate the pyrimidine ring nitrogens, potentially facilitating the hydrolysis of the piperidino group. Strong bases can promote aldol-type side reactions of the aldehyde and may also catalyze hydrolysis. A patent for related 4-(piperidino)pyrimidine derivatives notes their rapid hydrolysis upon exposure to water and a base during workup. Therefore, maintaining a pH as close to neutral as possible during workup and purification is crucial.

Q4: How can I monitor the degradation of my compound during an experiment?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the stability of your compound. Spot your reaction mixture or fractions from your workup on a TLC plate and compare it to a spot of your pure starting material. The appearance of new spots, particularly a more polar spot (which could be the carboxylic acid or the hydroxypyrimidine derivative), indicates degradation. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity and degradation over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of this compound.

Problem 1: Low yield after aqueous workup.
Possible Cause Troubleshooting Step Rationale
Hydrolysis of the 2-piperidino group Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Use a mild base like sodium bicarbonate solution instead of strong bases like NaOH or KOH.Strong bases can catalyze the hydrolysis of the enamine-like C-N bond.
Compound partitioning into the aqueous layer If the compound is suspected to be in the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Brine washes can help to "salt out" the product into the organic layer.The polarity of the aldehyde and the pyrimidine ring may lead to some water solubility.
Oxidation during workup Degas all aqueous solutions before use by bubbling nitrogen or argon through them. Work quickly and minimize the exposure of the compound to air.The aldehyde group is susceptible to oxidation, which can be accelerated by dissolved oxygen.
Problem 2: Multiple spots on TLC after purification by column chromatography.
Possible Cause Troubleshooting Step Rationale
On-column degradation Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a less acidic stationary phase like alumina (basic or neutral).Standard silica gel is acidic and can cause the hydrolysis of the piperidino group.
Oxidation on the column Use freshly distilled solvents for chromatography to minimize peroxide impurities. Run the column as quickly as possible.Prolonged exposure to air and potentially impure solvents on a high-surface-area stationary phase can lead to oxidation.
Incomplete separation from impurities Optimize the eluent system to achieve better separation. A gradient elution might be necessary.Closely related impurities may co-elute with the product.
Problem 3: The purified compound degrades upon storage.
Possible Cause Troubleshooting Step Rationale
Air/light sensitivity Store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil).Aldehydes can be sensitive to air and light, leading to oxidation or other degradation pathways over time.
Residual acidic or basic impurities Ensure the final product is free from any acidic or basic residues from the workup or chromatography. This can be checked by dissolving a small sample in a neutral solvent and testing the pH. If necessary, re-purify or wash a solution of the compound with neutral water.Trace amounts of acid or base can catalyze degradation during storage.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation

This protocol is designed for the workup of a reaction mixture containing this compound, for instance, after a Vilsmeier-Haack formylation.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add the reaction mixture to a stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. Monitor the pH of the aqueous phase to ensure it remains between 7 and 8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (below 40 °C).

  • Storage: If not proceeding immediately to purification, store the crude product under an inert atmosphere at a low temperature.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Deactivation: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack a chromatography column with the deactivated silica slurry.

  • Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of triethylamine.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways A 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde B Hydrolysis (Acid or Base) A->B C Oxidation A->C D 2-Hydroxy-pyrimidine- 5-carbaldehyde + Piperidine B->D E 2-Piperidin-1-yl- pyrimidine-5-carboxylic acid C->E

Caption: Potential degradation pathways for this compound.

Recommended Workup Workflow

G Recommended Workup Workflow A Reaction Mixture B Cool to 0-5 °C A->B C Quench with sat. NaHCO3 (aq) pH 7-8 B->C D Extract with Organic Solvent C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo (<40 °C) F->G H Crude Product G->H

Caption: A workflow designed to minimize degradation during workup.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_solutions Troubleshooting Low Yield S1 Use mild base (NaHCO3) for quench S2 Perform multiple extractions S3 Degas aqueous solutions Start Low Yield After Workup C1 Was a strong base used? Start->C1 C1->S1 Yes C2 Is the compound polar? C1->C2 No C2->S2 Yes C3 Was the workup prolonged? C2->C3 No C3->S3 Yes

Caption: A logical guide to troubleshooting low product yields.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, starting material accessibility, and procedural complexity, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the piperidine moiety often enhances pharmacological properties. The aldehyde functional group at the 5-position serves as a versatile handle for further molecular elaboration. This guide compares two logical synthetic strategies: Route 1 , which involves the initial introduction of the piperidine group followed by formylation, and Route 2 , which begins with a pre-functionalized pyrimidine that is subsequently reacted with piperidine.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their overall efficiency.

StepRoute 1: Piperidination then FormylationRoute 2: Formylation then Piperidination
Starting Material 2-Chloropyrimidine2-Chloro-5-vinylpyrimidine
Intermediate 1 2-(Piperidin-1-yl)pyrimidine2-Chloropyrimidine-5-carbaldehyde
Yield of Intermediate 1 ~85-95% (estimated)40%[1]
Final Product This compoundThis compound
Yield of Final Step ~60-70% (estimated)~80-90% (estimated)
Overall Estimated Yield ~51-67%~32-36%
Number of Steps 22
Key Reactions Nucleophilic Aromatic Substitution (SNAr), Vilsmeier-Haack FormylationOzonolysis/Oxidative Cleavage, Nucleophilic Aromatic Substitution (SNAr)

Synthetic Route Diagrams

The two synthetic pathways are illustrated below using Graphviz diagrams.

Route 1 start 2-Chloropyrimidine intermediate 2-(Piperidin-1-yl)pyrimidine start->intermediate Piperidine, Base end_product This compound intermediate->end_product POCl3, DMF (Vilsmeier-Haack)

Caption: Route 1: Synthesis via initial piperidination followed by formylation.

Route 2 start 2-Chloro-5-vinylpyrimidine intermediate 2-Chloropyrimidine-5-carbaldehyde start->intermediate OsO4 (cat.), NaIO4 end_product This compound intermediate->end_product Piperidine, Base

Caption: Route 2: Synthesis via an aldehyde intermediate followed by piperidination.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic route are provided below.

Route 1: Piperidination followed by Vilsmeier-Haack Formylation

Step 1: Synthesis of 2-(Piperidin-1-yl)pyrimidine

  • Reaction: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), is added piperidine (1.1-1.2 eq) and a base such as potassium carbonate or triethylamine (1.5 eq). The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2-(piperidin-1-yl)pyrimidine. The crude product can be purified by column chromatography if necessary.

  • Estimated Yield: 85-95%

Step 2: Synthesis of this compound

  • Reaction: Vilsmeier-Haack Formylation

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring. The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent. A solution of 2-(piperidin-1-yl)pyrimidine (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0°C. The reaction mixture is allowed to warm to room temperature and then heated to 80-90°C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured carefully onto crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

  • Estimated Yield: 60-70%

Route 2: Formylation followed by Piperidination

Step 1: Synthesis of 2-Chloropyrimidine-5-carbaldehyde

  • Reaction: Oxidative Cleavage

  • Procedure: 2-Chloro-5-vinylpyrimidine (1.0 eq) is dissolved in a mixture of dioxane and water (1:1). To this solution, 2,6-lutidine (2.5 eq), osmium tetroxide (OsO₄, 0.01 eq), and sodium periodate (NaIO₄, 4.0 eq) are added. The reaction mixture is stirred at room temperature for 2-3 hours.[1] The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to give 2-chloropyrimidine-5-carbaldehyde.[1]

  • Yield: 40%[1]

Step 2: Synthesis of this compound

  • Reaction: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile, piperidine (1.1-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq) are added. The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to afford pure this compound.

  • Estimated Yield: 80-90%

Comparison and Conclusion

Both synthetic routes offer a two-step pathway to the target molecule, this compound.

Route 1 appears to be the more efficient pathway with a higher estimated overall yield. The starting material, 2-chloropyrimidine, is commercially available and relatively inexpensive. The nucleophilic substitution with piperidine is typically a high-yielding reaction. The subsequent Vilsmeier-Haack formylation is a well-established method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings. While the yield for the formylation of this specific substrate is an estimation, the reaction is generally reliable.

Route 2 , while conceptually straightforward, suffers from a lower yield in the first step, the synthesis of 2-chloropyrimidine-5-carbaldehyde (40%).[1] The starting material, 2-chloro-5-vinylpyrimidine, may also be less readily available than 2-chloropyrimidine. However, the final nucleophilic substitution step is expected to be high-yielding, as the electron-withdrawing aldehyde group at the 5-position would activate the C2 position towards nucleophilic attack.

Recommendation: For laboratory-scale synthesis where overall yield and cost-effectiveness are primary considerations, Route 1 is the recommended pathway . It utilizes more common starting materials and is projected to provide a higher overall yield of the desired product. Route 2 may be a viable alternative if the intermediate 2-chloropyrimidine-5-carbaldehyde is available through other means or if specific regioselectivity challenges arise with the Vilsmeier-Haack reaction in Route 1 for a particular analogue of interest.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the provided protocols for their specific laboratory conditions and substrate scope.

References

Biological activity of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde vs. other pyrimidine aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the biological activities of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and other key pyrimidine aldehydes, providing valuable insights for researchers and drug development professionals in the field of medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functional group on the pyrimidine ring serves as a versatile synthetic handle for the creation of diverse molecular architectures. This guide provides a comparative overview of the biological activity of this compound against other notable pyrimidine aldehydes, supported by available experimental data.

While direct quantitative biological activity data for this compound is not extensively available in the public domain, its structural features suggest significant potential as a precursor for biologically active molecules. The presence of the piperidine moiety at the C2 position and a reactive carbaldehyde at the C5 position makes it an attractive starting material for the synthesis of novel compounds. For instance, derivatives of 2-(piperidin-1-yl)pyrimidine have been investigated for their antioxidant properties.

In contrast, several other pyrimidine aldehydes and their derivatives have been extensively studied, providing a basis for comparison. This report summarizes the biological activities of selected pyrimidine aldehydes, offering a benchmark for the potential of this compound.

Quantitative Comparison of Biological Activities

The following table summarizes the reported biological activities of various pyrimidine aldehyde derivatives, showcasing the range of potencies and therapeutic targets.

CompoundTarget/ActivityCell Line/EnzymeIC50/EC50
Pyrimidine-5-carbonitrile Derivative (11e)[1]Anti-proliferativeHCT-1161.14 µM
Pyrimidine-5-carbonitrile Derivative (11e)[1]Anti-proliferativeMCF-71.54 µM
5-Carbamoyl-2-phenylpyrimidine Derivative (10f)[2]PDE4B InhibitorEnzyme Assay8.3 nM
5-Carbamoyl-2-phenylpyrimidine Derivative (39)[2]TNF-α Production InhibitorMouse Splenocytes0.21 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the biological activities of the compared pyrimidine derivatives.

Anti-proliferative Activity Assay (for Pyrimidine-5-carbonitrile Derivatives)[1]

The anti-proliferative activity of the synthesized pyrimidine-5-carbonitrile derivatives was evaluated against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HCT-116 and MCF-7 cells were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.

  • MTT Assay: After incubation, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from dose-response curves.

Phosphodiesterase 4 (PDE4) Inhibition Assay (for 5-Carbamoyl-2-phenylpyrimidine Derivatives)[2]

The inhibitory activity of the 5-carbamoyl-2-phenylpyrimidine derivatives against the PDE4B enzyme was determined using a biochemical assay.

  • Enzyme and Substrate: Recombinant human PDE4B and a fluorescently labeled cAMP substrate were used.

  • Assay Procedure: The test compounds were incubated with the PDE4B enzyme and the cAMP substrate in an assay buffer.

  • Detection: The reaction was stopped, and the amount of hydrolyzed substrate (AMP) was quantified by measuring the fluorescence polarization.

  • Data Analysis: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation promotes Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Start Synthesis Synthesis of Pyrimidine Aldehyde Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Cell_Culture Cell Culture / Enzyme Preparation Purification->Cell_Culture Test Compounds Compound_Screening Compound Screening (e.g., MTT, Enzyme Assay) Cell_Culture->Compound_Screening Data_Analysis Data Analysis (IC50 Determination) Compound_Screening->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for the synthesis and biological evaluation of pyrimidine aldehydes.

Conclusion

While direct biological activity data for this compound remains to be fully elucidated, the potent activities observed for other pyrimidine aldehyde derivatives, particularly in the realms of anticancer and anti-inflammatory research, underscore the therapeutic potential of this class of compounds. The data presented for pyrimidine-5-carbonitrile and 5-carbamoyl-2-phenylpyrimidine derivatives highlight the significant impact that substitutions on the pyrimidine core can have on biological activity. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to explore its potential contributions to drug discovery.

References

A Comparative Analysis of 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde and 2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring at the 2-position with cyclic amines such as piperidine and morpholine can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of two such analogs: 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde and 2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde, offering insights for researchers and professionals in drug discovery and development.

While direct comparative experimental data for these two specific carbaldehydes is limited in publicly accessible literature, this analysis is built upon the established characteristics of the constituent moieties and data from closely related derivatives.

Physicochemical Properties: A Comparative Table

The introduction of a piperidine versus a morpholine ring imparts distinct physicochemical characteristics to the parent pyrimidine carbaldehyde. These differences, summarized in the table below, can have profound implications for a compound's solubility, permeability, and metabolic stability.

Property2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde2-(Morpholin-4-yl)pyrimidine-5-carbaldehydeInferred Comparison and Significance
Molecular Formula C₁₀H₁₃N₃OC₉H₁₁N₃O₂The morpholinyl derivative contains an additional oxygen atom.
Molecular Weight 191.23 g/mol 193.19 g/mol The molecular weights are very similar.
LogP (Predicted) ~1.5 - 2.0~0.5 - 1.0The piperidinyl analog is predicted to be more lipophilic, potentially leading to better membrane permeability but lower aqueous solubility. The morpholinyl analog's lower lipophilicity may enhance aqueous solubility.
Topological Polar Surface Area (TPSA) ~45 Ų~58 ŲThe higher TPSA of the morpholinyl derivative, due to the additional oxygen atom, suggests increased potential for hydrogen bonding and likely contributes to its predicted lower lipophilicity and higher aqueous solubility.
Hydrogen Bond Acceptors 34The morpholine oxygen provides an additional hydrogen bond acceptor site, which can influence interactions with biological targets and solubility.
Basicity (pKa of conjugate acid) ~8.5 - 9.0 (Piperidine moiety)~6.5 - 7.0 (Morpholine moiety)The piperidine nitrogen is significantly more basic than the morpholine nitrogen. This difference can affect salt formation, drug-receptor interactions, and off-target activities.

Synthesis and Reactivity

Both compounds are valuable synthetic intermediates. The aldehyde functional group at the 5-position of the pyrimidine ring is a versatile handle for a variety of chemical transformations, including but not limited to:

  • Reductive amination to introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Oxidation to the corresponding carboxylic acid.

  • Condensation reactions with various nucleophiles.

The general synthetic approach to these compounds involves the nucleophilic aromatic substitution of a suitable dihalopyrimidine-5-carbaldehyde with piperidine or morpholine.

General Synthetic Workflow

SynthesisWorkflow Start 2,4-Dichloropyrimidine-5-carbaldehyde Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Piperidine or Morpholine Amine->Reaction Solvent Solvent (e.g., EtOH, DMF) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product1 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde Purification->Product1 with Piperidine Product2 2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde Purification->Product2 with Morpholine

Caption: General workflow for the synthesis of the target compounds.

Biological Activity Profile: Inferences from Related Compounds

While specific biological data for these exact carbaldehydes is scarce, the broader classes of 2-piperidinylpyrimidine and 2-morpholinylpyrimidine derivatives have been extensively explored, particularly in oncology. A significant number of these compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K/mTOR Signaling Pathway and Potential Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 2-Piperidinyl/Morpholinyl Pyrimidine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Validating the Structure of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical techniques for the validation of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and its derivatives. While specific experimental data for this exact molecule is not extensively available in the public domain, this document outlines the expected outcomes and provides data from analogous pyrimidine derivatives to serve as a benchmark for validation studies.

Spectroscopic and Chromatographic Validation

A multi-pronged approach utilizing various analytical techniques is essential for the unambiguous structural elucidation and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis Spectroscopy are key methodologies in this process.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and comparative data for the validation of the title compound and its derivatives based on typical results for analogous structures.

Table 1: Chromatographic Methods Comparison

Analytical TechniquePrinciplePotential AdvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.Excellent for the analysis of volatile impurities and residual solvents.Analysis of volatile impurities and residual solvents.

Table 2: Spectroscopic Methods Comparison

Analytical TechniquePrincipleInformation GainedExpected Observations for this compound
Mass Spectrometry (MS) Ionization and measurement of the mass-to-charge ratio of molecules.Molecular weight and fragmentation patterns for structural elucidation.Molecular ion peak (M+H)+; characteristic fragments from the pyrimidine, piperidine, and carbaldehyde moieties.[1]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Information on the chemical environment and connectivity of protons.Signals corresponding to pyrimidine ring protons, piperidine ring protons, and the aldehyde proton.
¹³C NMR Spectroscopy Nuclear spin transitions of ¹³C nuclei in a magnetic field.Information on the carbon skeleton of the molecule.Resonances for each unique carbon atom in the pyrimidine and piperidine rings, and the carbonyl carbon of the aldehyde.
UV-Vis Spectroscopy Electronic transitions between molecular orbitals.Information about conjugated systems and chromophores.Absorbance maxima (λmax) characteristic of the substituted pyrimidine chromophore.[2][3]

Table 3: Expected ¹H NMR Chemical Shifts for this compound

(Based on analogous pyrimidine and piperidine structures)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Pyrimidine H-4, H-68.5 - 9.0Singlets
Piperidine (α-CH₂)3.5 - 4.0Multiplet
Piperidine (β, γ-CH₂)1.5 - 2.0Multiplet

Table 4: Expected Mass Spectrometry Fragmentation

FragmentDescription
[M+H]⁺Molecular ion
[M-CHO]⁺Loss of the formyl group
[M-C₅H₁₀N]⁺Loss of the piperidine moiety
Fragments of pyrimidine ringCharacteristic cleavages of the pyrimidine core

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. The following are generalized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum (e.g., 254 nm or λmax).

  • Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically used for nitrogen-containing heterocyclic compounds.

  • Sample Infusion: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or coupled with an HPLC system (LC-MS).

  • Data Acquisition: Acquire data in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

X-ray Crystallography
  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions to obtain a detailed three-dimensional model of the molecule. This technique provides definitive proof of structure and stereochemistry.[4][5]

Mandatory Visualizations

Logical Workflow for Structural Validation

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_definitive Definitive Structure cluster_conclusion Conclusion synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis hplc HPLC purification->hplc gc GC purification->gc xray X-ray Crystallography (if single crystal available) nmr->xray conclusion Structure Validated nmr->conclusion ms->xray ms->conclusion hplc->xray hplc->conclusion gc->conclusion xray->conclusion

Caption: A logical workflow for the comprehensive structural validation of a synthesized chemical compound.

Hypothetical Signaling Pathway

Many pyrimidine derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative.

Hypothetical Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k ligand Growth Factor ligand->receptor derivative Pyrimidine Derivative (Antagonist) derivative->receptor akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation

References

Comparing the efficacy of different catalysts for the synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a key building block in the development of various pharmaceutical agents, is critically dependent on the catalytic method employed for the crucial C-N bond formation between the pyrimidine core and the piperidine moiety. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for this synthesis, supported by experimental data and detailed protocols.

The primary synthetic route involves the reaction of a 2-halopyrimidine-5-carbaldehyde, typically 2-chloropyrimidine-5-carbaldehyde, with piperidine. The choice of catalyst for this nucleophilic aromatic substitution or cross-coupling reaction significantly impacts yield, reaction time, and substrate scope. The main catalytic strategies explored in the literature include Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and catalyst-free methods, which can be enhanced by microwave irradiation or specific solvent and base systems.

Comparative Analysis of Catalytic Systems

The efficacy of different catalytic approaches for the synthesis of this compound and its analogues is summarized below. Palladium-based catalysts, particularly those used in Buchwald-Hartwig amination, are often favored for their high efficiency and broad functional group tolerance. Copper-catalyzed systems present a more economical alternative, though they may require higher temperatures. Catalyst-free methods, especially under microwave irradiation, offer a green chemistry approach by avoiding transition metal contamination.

Data Presentation: Comparison of Catalytic Efficacy
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Palladium-Catalyzed Buchwald-Hartwig Amination
Pd₂(dba)₃XantphosNaOtBuToluene1002-885-952-Chloropyrimidine[1]
Pd(OAc)₂XPhosCs₂CO₃Toluene11016~91 (conversion)Substituted 2-chlorobenzimidazole[2]
PdCl₂(dppf)K₂CO₃Toluene/H₂O8012~823-chloro-phenyl-boronic acid and quinoline[3]
Copper-Catalyzed Ullmann Condensation
CuIL-prolineK₂CO₃DMSO100-12012-2470-902-Bromopyridine[1]
Cu₂ONoneK₃PO₄DMF13024~752-Chloropyridine[4]
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
None-KFWater1004812-Chloropyrimidine[5]
None (Microwave)-NoneSolvent-free1500.5~902-Chloropyridine[4]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Add 2-chloropyrimidine-5-carbaldehyde and anhydrous, degassed toluene.

  • Add piperidine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 2-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Materials:

  • 2-Bromopyrimidine-5-carbaldehyde (1.0 eq)

  • Piperidine (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMSO

Procedure:

  • In a round-bottom flask, combine 2-bromopyrimidine-5-carbaldehyde, piperidine, CuI, L-proline, and potassium carbonate.

  • Add anhydrous DMSO to the mixture.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Microwave-Assisted Catalyst-Free SNAr

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde (1.0 eq)

  • Piperidine (2.0 eq)

Procedure:

  • In a microwave-safe reaction vessel, mix 2-chloropyrimidine-5-carbaldehyde and piperidine.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 2-Halopyrimidine - Piperidine - Base Catalyst Add Catalyst System: - Pd/Cu Source - Ligand Reagents->Catalyst Solvent Add Degassed Anhydrous Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring periodically Quench Quench Reaction Monitoring->Quench upon completion Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Product 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd Intermediate1 L_nPd(II)(Ar)X OxAdd->Intermediate1 Amine_Coord Amine Coordination Intermediate1->Amine_Coord Intermediate2 [L_nPd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->Intermediate2 Deprotonation Deprotonation (Base) Intermediate2->Deprotonation Intermediate3 L_nPd(II)(Ar)(NR₂) Deprotonation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pd(0)L_n Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd HNR2 HNR₂ HNR2->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

A Comparative Guide to In Silico Docking Studies of Pyrimidine Derivatives: Evaluating the Potential of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies focused on pyrimidine derivatives. By examining existing research on various pyrimidine-based compounds, we aim to contextualize the potential of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde derivatives as a promising scaffold for novel therapeutic agents.

The pyrimidine nucleus is a fundamental component in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of molecular properties for optimal therapeutic effect.[1] This guide will delve into the methodologies and findings of in silico docking studies on various pyrimidine derivatives, offering a comparative baseline for the evaluation of novel compounds such as those derived from this compound.

Comparative Docking Performance of Pyrimidine Derivatives

To provide a clear comparison, the following table summarizes the in silico docking performance of various pyrimidine derivatives from recent studies. This data highlights the potential of these scaffolds against different biological targets.

Compound ClassTarget ProteinSoftwareKey Findings (Binding Energy/Score)Potential ApplicationReference
Pyrido[2,3-d]pyrimidine DerivativesSARS-CoV-2 Main Protease (Mpro)AutoDock VinaCompounds 7c, 7d, and 7e showed promising activity, with results in agreement with in vitro assays.[3]Antiviral (COVID-19)[3]
Novel Pyrimidine DerivativesDihydrofolate Reductase (DHFR)Not SpecifiedCompound 7c exhibited good interaction with the active cavities of DHFR.[4]Antibacterial[4]
Pyrazolo[3,4-d]pyrimidinone DerivativesCyclooxygenase-2 (COX-2)Not SpecifiedCompound 5k showed a binding free energy of -10.57 kcal/mol, comparable to celecoxib (-10.19 kcal/mol).[5]Anti-inflammatory[5]
Pyrimidine-Based AnaloguesCyclin-Dependent Kinase (CDK)Not SpecifiedDocking scores ranged from -5.8 to -8.7 kcal/mol, with compound 2g showing the most favorable binding.[6][7]Anticancer, Antioxidant[6][7]
Pyridine Moiety Bearing Pyrimidine-2-thiolsCyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)AutoDock Vina4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol showed significant binding interaction.[8]Anti-inflammatory[8]

Experimental Protocols: A Generalized In Silico Docking Workflow

The following section details a typical experimental protocol for in silico molecular docking studies, providing a methodological framework for evaluating pyrimidine derivatives.

Protein Preparation
  • Selection and Retrieval: The three-dimensional structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. This step is crucial for ensuring the accuracy of the docking simulation.

Ligand Preparation
  • Structure Generation: The 2D structures of the pyrimidine derivatives, including the this compound scaffold and its analogues, are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometry is optimized to find the most stable conformation.

Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Simulation: A docking algorithm, such as that used in AutoDock Vina, is employed to predict the binding conformation and affinity of the ligand within the protein's active site.[3] The process involves iteratively placing the ligand in different orientations and conformations within the grid box and scoring the interactions.

  • Analysis of Results: The results are analyzed to identify the best binding poses based on the docking score or binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizing the Path to Discovery

To better illustrate the processes involved in in silico drug discovery, the following diagrams outline a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these novel pyrimidine derivatives.

G Experimental Workflow for In Silico Docking cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Protein Structure Retrieval (PDB) C Protein Preparation (Clean & Add Hydrogens) A->C B Ligand Structure Design D Ligand Preparation (3D Conversion & Optimization) B->D E Define Binding Site (Grid Box) C->E D->E F Run Docking Algorithm (e.g., AutoDock Vina) E->F G Analyze Docking Scores & Binding Poses F->G H Visualize Ligand-Protein Interactions G->H I Identify Lead Compounds H->I G Hypothetical Signaling Pathway Targeted by Pyrimidine Derivatives cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation F->G H Survival F->H I 2-Piperidin-1-yl-pyrimidine -5-carbaldehyde Derivative I->D Inhibition

References

Comparative Cross-Reactivity Profiling of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 2-piperidin-1-yl-pyrimidine-5-carbaldehyde based inhibitors, a class of compounds with potential therapeutic applications. By objectively comparing their performance against alternative inhibitors and providing detailed experimental protocols, researchers, scientists, and drug development professionals can better understand their selectivity and potential off-target effects.

Data Presentation: Kinase Inhibition Profile

The following table summarizes hypothetical cross-reactivity data for a novel this compound based inhibitor, "Inhibitor-X," compared to a known multi-kinase inhibitor, Staurosporine. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency. This data is typically generated from in vitro kinase assays against a broad panel of kinases.[1]

Kinase TargetInhibitor-X (IC50 nM)Staurosporine (IC50 nM)
Primary Target(s)
Aurora Kinase A1520
Aurora Kinase B2515
Off-Target Kinases
CDK2/Cyclin A2505
PI3Kα>10,000100
VEGFR21,5007
EGFR>10,0006
Src80010
PKA5,00012
PKCα>10,0002

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of cross-reactivity data.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a panel of purified kinases.[1]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein

  • Inhibitor stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)

Procedure:

  • Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and subject them to freeze-thaw cycles to lyse the cells.

  • Divide the cell lysate into aliquots in PCR tubes or a 96-well PCR plate.

  • Heat the aliquots to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target of pyrimidine-based inhibitors.

Experimental Workflow Diagram

G cluster_invitro In Vitro Profiling cluster_incell Cellular Assays cluster_proteomics Proteome-wide Selectivity a Compound Synthesis (2-Piperidin-1-yl-pyrimidine -5-carbaldehyde derivative) b Primary Target Assay a->b c Broad Kinase Panel Screening (>400 kinases) b->c d IC50 Determination c->d e Cellular Target Engagement (e.g., CETSA) d->e f Phenotypic Screening (e.g., Anti-proliferation) e->f g Downstream Signaling Analysis (Western Blot) f->g h Chemical Proteomics (e.g., Kinobeads) g->h i Off-Target Identification h->i i->a SAR Optimization

Caption: Experimental workflow for comprehensive cross-reactivity profiling of kinase inhibitors.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with the pyrimidine scaffold forming the core of numerous therapeutic agents. This guide provides a comparative analysis of synthetic routes for the production of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a valuable building block in drug discovery. The following sections present a detailed examination of two primary synthetic strategies, supported by experimental data to facilitate the selection of the most efficient method based on specific research and development needs.

Comparative Analysis of Synthetic Methodologies

The production of this compound can be approached through two principal routes, primarily differing in the sequence of introducing the piperidinyl and carbaldehyde functionalities. The efficiency of these routes is benchmarked based on yield, reaction conditions, and the complexity of the procedures.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage Piperidine IntroductionRoute 2: Early-Stage Piperidine Introduction
Starting Material Uracil2-Chloropyrimidine
Key Intermediates 2,4-Dichloro-5-pyrimidinecarbaldehyde2-(Piperidin-1-yl)pyrimidine
Formylation Method Vilsmeier-Haack ReactionVilsmeier-Haack Reaction
Piperidine Introduction Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Typical Overall Yield 40-50% (estimated from literature)55-65% (estimated from literature)
Reaction Time ~24-36 hours~18-24 hours
Typical Temperature Range 0-110°C0-100°C
Key Reagents Uracil, POCl3, DMF, Piperidine2-Chloropyrimidine, Piperidine, POCl3, DMF
Scalability ModerateGood
Purification Multi-step chromatographyChromatography often required

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below. These protocols are based on established literature procedures for similar transformations.

Route 1: Late-Stage Piperidine Introduction via 2,4-Dichloro-5-pyrimidinecarbaldehyde

This route begins with the formylation and subsequent chlorination of uracil, followed by a regioselective nucleophilic substitution with piperidine. The regioselectivity of the substitution reaction is a critical factor, with the 4-position being generally more reactive. However, conditions can be optimized to favor substitution at the 2-position.

Step 1a: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • Reagents: Uracil, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF).

  • Procedure: To a stirred solution of DMF, POCl3 is added dropwise at 0°C. The mixture is stirred for 30 minutes, and then uracil is added portion-wise. The reaction mixture is heated to 90°C and stirred for 8-12 hours. After completion, the reaction is quenched by pouring it onto crushed ice. The precipitated solid is filtered, washed with water, and dried to afford 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[1]

Step 1b: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

  • Reagents: 2,4-Dihydroxy-5-pyrimidinecarbaldehyde, Phosphorus oxychloride (POCl3).

  • Procedure: A mixture of 2,4-dihydroxy-5-pyrimidinecarbaldehyde and an excess of POCl3 is heated at reflux for 4-6 hours.[2] The excess POCl3 is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[2]

Step 1c: Synthesis of 2-Piperidin-1-yl-4-chloro-pyrimidine-5-carbaldehyde

  • Reagents: 2,4-Dichloro-5-pyrimidinecarbaldehyde, Piperidine, Triethylamine (TEA) or another suitable base, Ethanol or other polar solvent.

  • Procedure: To a solution of 2,4-dichloro-5-pyrimidinecarbaldehyde in ethanol, piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) are added. The reaction mixture is stirred at room temperature or heated to reflux for 2-4 hours, with progress monitored by TLC.[3] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the monosubstituted product. The substitution typically occurs preferentially at the C4 position.[4][5]

Step 1d: Reduction of the 4-chloro group (if necessary) or further substitution

  • To obtain the target compound, the remaining chlorine at the 4-position would need to be removed, for instance, by catalytic hydrogenation. This adds another step to the synthesis, potentially lowering the overall yield.

Route 2: Early-Stage Piperidine Introduction

This alternative approach involves the initial substitution of a chloro-pyrimidine with piperidine, followed by formylation of the resulting 2-(piperidin-1-yl)pyrimidine.

Step 2a: Synthesis of 2-(Piperidin-1-yl)pyrimidine

  • Reagents: 2-Chloropyrimidine, Piperidine, a suitable base (e.g., K2CO3 or TEA), and a solvent (e.g., DMF or Ethanol).

  • Procedure: A mixture of 2-chloropyrimidine, piperidine (1.2 equivalents), and a base in a suitable solvent is heated to reflux for 4-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 2-(piperidin-1-yl)pyrimidine.

Step 2b: Vilsmeier-Haack Formylation of 2-(Piperidin-1-yl)pyrimidine

  • Reagents: 2-(Piperidin-1-yl)pyrimidine, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared by adding POCl3 dropwise to DMF at 0°C. To this reagent, a solution of 2-(piperidin-1-yl)pyrimidine in DMF is added. The reaction mixture is then heated to 80-100°C for 6-10 hours. The reaction is quenched by pouring onto ice-water and neutralized with a base (e.g., NaOH solution). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Late-Stage Piperidine Introduction Uracil Uracil Intermediate1 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Uracil->Intermediate1 Vilsmeier-Haack (POCl3, DMF) Intermediate2 2,4-Dichloro-5- pyrimidinecarbaldehyde Intermediate1->Intermediate2 Chlorination (POCl3) Intermediate3 2-Piperidin-1-yl-4-chloro- pyrimidine-5-carbaldehyde Intermediate2->Intermediate3 SNAr (Piperidine, Base) Target1 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde Intermediate3->Target1 Reduction

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Early-Stage Piperidine Introduction Start 2-Chloropyrimidine Intermediate4 2-(Piperidin-1-yl)pyrimidine Start->Intermediate4 SNAr (Piperidine, Base) Target2 2-Piperidin-1-yl- pyrimidine-5-carbaldehyde Intermediate4->Target2 Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1, while potentially longer and with a lower overall yield due to the additional reduction step and challenges in controlling regioselectivity, utilizes a readily available starting material in uracil. Route 2 appears more direct and potentially higher yielding, assuming the Vilsmeier-Haack formylation on the piperidinyl-substituted pyrimidine proceeds efficiently. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities for purification and control of regioselectivity. For large-scale production, the optimization of Route 2 would likely be the more efficient approach.

References

Comparative analysis of the spectral data of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and its structurally related analogs. Due to the limited availability of public experimental spectral data for the target compound, this analysis focuses on a comparison with its close analogs, including those with different cyclic amine substituents at the 2-position and other variations. The presented data, sourced from scientific literature and chemical databases, offers a valuable resource for the characterization and identification of this class of compounds.

Data Presentation

The following tables summarize the key spectral data for analogs of this compound. These analogs provide insight into the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Spectral Data of 2-Substituted-pyrimidine-5-carbaldehyde Analogs

CompoundSolventChemical Shift (δ, ppm)
2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde [1]DMSO-d₆9.84 (s, 1H, CHO), 7.40 (d, 1H, CH, J = 8.1 Hz), 7.27 (s, 2H, NH₂), 7.21 (d, 1H, CH, J = 7.5 Hz), 7.07 (t, 1H, CH, J = 7.5 Hz), 6.91 (t, 1H, CH, J = 7.4 Hz), 3.92 (m, 5H, NCH₂, OCH₃), 3.02 (t, 2H, CH₂)
2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde [1]DMSO-d₆9.86 (s, 1H, CHO), 7.42 (d, 1H, CH, J = 8.06 Hz), 7.22 (s, 3H, CH, NH₂), 7.08 (t, 1H, CH, J = 7.5 Hz), 6.91 (t, 1H, CH, J = 7.5 Hz), 4.37 (q, 2H, OCH₂), 3.91 (t, 2H, CH₂), 3.03 (t, 2H, CH₂), 1.34 (t, 3H, CH₃)
2-(Methylthio)pyrimidine-5-carbaldehyde Not specifiedSpectral data available.[2]
2-(Propylthio)pyrimidine-5-carbaldehyde Not specifiedPurity confirmed by NMR.[3]

Table 2: ¹³C NMR Spectral Data of 2-Substituted-pyrimidine-5-carbaldehyde Analogs

CompoundSolventChemical Shift (δ, ppm)
2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde [1]DMSO-d₆181.9 (CHO), 172.7 (C4), 162.6 (C2), 160.1 (C6), 143.8, 132.8, 126.1 (CH), 124.6 (CH), 122.3 (CH), 116.8 (CH), 95.6 (C5), 53.8 (CH₃), 52.8 (CH₂), 28.2 (CH₂)
2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde [1]DMSO-d₆182.1 (CHO), 172.4 (C6), 162.7 (C2), 160.1 (C4), 143.7, 132.8, 126.1 (CH), 124.6 (CH), 122.3 (CH), 116.9 (CH), 95.5 (C5), 62.2 (OCH₂), 52.8 (CH₂), 28.2 (CH₂), 14.4 (CH₃)

Table 3: IR Spectral Data of 2-Substituted-pyrimidine-5-carbaldehyde Analogs

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde [1]KBr3486–3461 (NH₂, st), 1663 (C=O, st)
2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde [1]KBr3429–3380 (NH₂, st), 1632 (C=O, st)

Table 4: Mass Spectrometry Data of 2-Substituted-pyrimidine-5-carbaldehyde Analogs

CompoundIonization Method[M+H]⁺ (m/z) or Molecular Ion (m/z)
2-Aminopyrimidine-5-carbaldehyde GC-MSSpectral data available.[4][5]
2-(Methylthio)pyrimidine-5-carbaldehyde GC-MSSpectral data available.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of pyrimidine derivatives, based on methodologies reported in the scientific literature.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance (or equivalent) spectrometer, typically operating at 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used for ¹H NMR, ¹³C NMR, and DEPT experiments. 2D NMR techniques such as COSY, HSQC, and HMBC may be employed for complete structural elucidation.

Infrared (IR) Spectroscopy:

  • Instrument: FT-IR spectrometer (e.g., Bruker, PerkinElmer).

  • Sample Preparation: Samples are typically prepared as KBr pellets. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin transparent disk.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source. For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode, and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

UV-Vis Spectroscopy:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: The compound is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration.

  • Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-400 nm), and the wavelength of maximum absorption (λmax) is determined.

Mandatory Visualization

The following diagram illustrates a generalized synthetic and analytical workflow for the preparation and characterization of 2-substituted-pyrimidine-5-carbaldehydes.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Materials (e.g., 2-chloropyrimidine-5-carbaldehyde, cyclic amine) reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 2-Substituted-pyrimidine- 5-carbaldehyde purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uv UV-Vis Spectroscopy product->uv data Spectral Data (δ, ν, m/z, λmax) nmr->data ir->data ms->data uv->data

Caption: Generalized workflow for the synthesis and spectral characterization of analogs.

References

Head-to-head comparison of biological activity of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde derivatives with known drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde derivatives in direct comparison to established therapeutic agents remains a burgeoning field of research. While specific head-to-head studies on this exact scaffold are limited in publicly available literature, the broader class of pyrimidine derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This guide synthesizes the available data on related pyrimidine compounds, offering a comparative overview against well-known drugs and detailing the experimental methodologies employed in these evaluations.

The pyrimidine core, a fundamental building block in nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a piperidine moiety at the 2-position and a carbaldehyde group at the 5-position of the pyrimidine ring, as seen in this compound, offers a unique chemical architecture for the development of novel therapeutic agents. The reactive carbaldehyde group, in particular, serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, each with the potential for distinct biological profiles.

Anticancer Activity: A Comparative Overview

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. While direct data for this compound derivatives is scarce, research on structurally related compounds provides valuable insights.

For instance, certain pyrimidine derivatives bearing a piperidinyl substitution have been evaluated for their ability to inhibit cancer cell growth. These compounds are often compared against standard chemotherapeutic agents like Doxorubicin and targeted therapies such as Sorafenib .

Table 1: Comparative Anticancer Activity of Representative Pyrimidine Derivatives vs. Known Drugs (Hypothetical Data Based on Related Compounds)
Compound/DrugTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Reference
Derivative A MCF-7 (Breast)8.5Doxorubicin1.2
Derivative A HCT-116 (Colon)12.3Doxorubicin0.9
Derivative B A549 (Lung)5.2Sorafenib6.8
Derivative B HepG2 (Liver)7.9Sorafenib5.5

Note: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on trends observed for the broader class of pyrimidine derivatives and does not represent actual experimental results for this compound derivatives.

Antimicrobial Activity: A Potential Frontier

The pyrimidine scaffold is also a key component in many antimicrobial agents. The structural features of this compound derivatives suggest they may possess antibacterial and antifungal properties. Comparative studies in this area typically involve testing against a panel of pathogenic bacteria and fungi, with established antibiotics and antifungals like Ampicillin and Clotrimazole serving as positive controls.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrimidine Derivatives vs. Known Drugs (Hypothetical Data)
Compound/DrugStaphylococcus aureusEscherichia coliCandida albicans
Derivative C 163264
Ampicillin 48N/A
Derivative D >1286432
Clotrimazole N/AN/A2

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on general findings for pyrimidine-based antimicrobial compounds.

Experimental Protocols

The evaluation of biological activity for novel chemical entities follows standardized and rigorous protocols to ensure the reliability and reproducibility of the results. Below are detailed methodologies for key experiments typically cited in such studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (derivatives of this compound and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Compounds B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (3-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading G->H I IC50 Calculation H->I Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PyrimidineDerivative Pyrimidine Derivative (Kinase Inhibitor) PyrimidineDerivative->RAF

Safety Operating Guide

Navigating the Safe Disposal of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and regulatory requirements. All waste containing this chemical, including contaminated personal protective equipment (PPE) and empty containers, must be treated as hazardous waste.

Hazard Profile and Safety Summary

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationDescriptionPotential Effects
Acute Oral ToxicityHarmful if swallowed.[2][3]May cause stomach pain, nausea, and sickness.[1]
Skin Corrosion/IrritationCauses skin irritation.[2]May result in redness, edema, and dryness.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[2]Symptoms can include redness, pain, and tearing.[1]
STOT - Single ExposureMay cause respiratory irritation.[2]Inhalation may irritate the upper respiratory tract, causing coughing.[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal or any other purpose, the following personal protective equipment is mandatory:

  • Eye Protection: Tight-sealing safety goggles or a face shield if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and additional protective clothing to prevent skin contact.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography media, as hazardous waste.[4]

  • Segregate this waste stream from non-hazardous and other incompatible chemical wastes to facilitate proper disposal by specialized waste management services.[5]

2. Waste Collection and Containment:

  • Collect all waste materials in a designated, compatible, and properly sealed hazardous waste container.[4][5] Plastic containers are often preferred to minimize the risk of breakage.[4]

  • Ensure the container is made of a material compatible with the chemical.[6]

  • Do not overfill the container; leave adequate headspace.

3. Labeling of Waste Containers:

  • Clearly label the waste container with the full chemical name: "this compound".[6] Chemical formulas or abbreviations are not acceptable.[5]

  • The label must also include the words "Hazardous Waste," the name of the principal investigator or laboratory supervisor, and the date the waste was first added to the container.[5][6]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[4] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Utilize secondary containment to capture any potential leaks.[4][7]

  • Store the waste away from incompatible materials, such as strong oxidizing agents.[2][3]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4][5][6][8]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][5][6][8]

  • After triple-rinsing and allowing the container to air dry, deface all labels.[4][7] The container may then be disposed of as regular trash, though institutional policies may vary.[4][7]

6. Request for Disposal:

  • Once the waste container is full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste management contractor.[4][9]

  • Do not transport hazardous waste outside of the designated satellite accumulation area.[7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Wear Appropriate PPE B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Secondary Containment D->E F Triple-Rinse Empty Containers D->F For Empty Containers H Arrange for EHS Waste Pickup E->H G Collect Rinsate as Hazardous Waste F->G I Dispose of Decontaminated Container F->I G->D Add to Waste

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.

References

Essential Safety and Operational Guide for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Chemical safety goggles or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[2][3]EU Directive 89/686/EEC and the standard EN 374.[1]
Flame-retardant and impervious lab coat or coveralls.[1][3]
Closed-toe, chemical-resistant footwear.[3][4]
Respiratory Protection Work in a certified chemical fume hood.[5][6] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[1][2]

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Operational Steps:

  • Preparation: Before handling, ensure that a designated work area within a chemical fume hood is clean and uncluttered.[5] All necessary PPE should be inspected and worn correctly.[7]

  • Handling:

    • Conduct all manipulations of the compound within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

    • Use non-sparking tools and explosion-proof equipment, as pyrimidine derivatives can be flammable.[1][8]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Avoid the formation of dust and aerosols.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

    • Keep containers tightly closed and clearly labeled.[9]

    • Store away from incompatible materials such as strong oxidizing agents.[8][10]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9][11]

    • Decontaminate the work area and any equipment used.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Designate and Prepare Fume Hood Workspace prep2 Inspect and Don Appropriate PPE prep1->prep2 handle1 Transfer and Weigh Compound in Fume Hood prep2->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 store1 Ensure Container is Tightly Sealed and Labeled handle2->store1 After Use dispose1 Segregate Chemical Waste handle2->dispose1 Generate Waste store2 Store in a Cool, Dry, Ventilated Area store1->store2 dispose2 Dispose of in Labeled, Sealed Containers dispose1->dispose2 dispose3 Follow Institutional Disposal Protocols dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

Emergency and Disposal Plan

Immediate and appropriate responses to emergencies and proper disposal are crucial for safety and environmental protection.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][11]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][11]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][9]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Remove all sources of ignition.[1]

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.

  • For large spills, contain the spill and follow institutional emergency procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]

  • Chemical waste should be collected in a designated, labeled, and sealed container.[9]

  • Do not dispose of down the drain or in regular trash.

Emergency Response and Disposal Logic cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs exposure_type Determine Exposure Route start->exposure_type spill_size Assess Spill Size start->spill_size eye_contact Eye Contact: Flush with water for 15 min exposure_type->eye_contact skin_contact Skin Contact: Wash with soap and water exposure_type->skin_contact inhalation Inhalation: Move to fresh air exposure_type->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure_type->ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical small_spill Small Spill: Absorb with inert material spill_size->small_spill large_spill Large Spill: Contain and follow institutional protocol spill_size->large_spill collect_waste Collect in Sealed Container for Disposal small_spill->collect_waste large_spill->collect_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.